3,5-Dibromohexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62232-07-9 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
3,5-dibromohexanoic acid |
InChI |
InChI=1S/C6H10Br2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
SCWHLRWURVIAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(=O)O)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromohexanoic acid, a halogenated carboxylic acid. It details its chemical identity, physicochemical properties, synthesis methodologies, and potential applications. While experimental data on its biological activity remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its potential in organic synthesis and drug discovery.
Chemical Identity and Properties
This compound is a derivative of hexanoic acid with bromine atoms substituted at the 3 and 5 positions. Its unique structure makes it a potential intermediate for the synthesis of various organic molecules.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 62232-07-9[1] |
| Molecular Formula | C₆H₁₀Br₂O₂[1] |
| IUPAC Name | This compound[1] |
| SMILES | CC(C(C(=O)O)Br)CBr |
| InChI | InChI=1S/C6H10Br2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3H2,1H3,(H,9,10)[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 273.95 g/mol | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 271.90475 g/mol | PubChem[1] |
| Monoisotopic Mass | 271.90475 g/mol | PubChem[1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Synthesis Methodology
The primary synthetic route to this compound involves the bromination of a suitable hexenoic acid precursor.
Experimental Protocol: Bromination of Hexenoic Acid Derivative
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available, the literature suggests a general methodology based on the bromination of a hexenoic acid derivative. A plausible approach, synthesized from available information, is the bromination of sorbic acid (trans,trans-2,4-hexadienoic acid) followed by selective reduction.
Hypothetical Synthesis Workflow:
Caption: Hypothetical two-step synthesis of this compound.
Methodology:
-
Bromination: Sorbic acid is dissolved in a suitable inert solvent such as dichloromethane. To this solution, a stoichiometric amount of bromine is added dropwise at a controlled temperature, typically at or below room temperature, to prevent unwanted side reactions. The reaction mixture is stirred until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any unreacted bromine. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude tetrabrominated product.
-
Selective Reduction: The crude 1,2,3,4-tetrabromohexanoic acid is then subjected to a selective reduction to remove the bromine atoms at the 2 and 4 positions. This could potentially be achieved using a mild reducing agent like sodium borohydride under controlled conditions. The choice of solvent and reaction temperature would be critical to achieve the desired selectivity.
-
Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or recrystallization.
Note: This is a generalized and hypothetical protocol. The actual experimental conditions, including reaction times, temperatures, and purification methods, would need to be optimized.
Applications in Organic Synthesis
The primary documented application of this compound is as an intermediate in the synthesis of γ-hexenolactone.
Synthesis of γ-Hexenolactone
The presence of bromine atoms at the 3 and 5 positions facilitates an intramolecular cyclization reaction to form a five-membered lactone ring.
Reaction Pathway:
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromohexanoic acid is a halogenated carboxylic acid. This technical guide provides a comprehensive overview of its physicochemical properties based on available data. Due to its status as a niche chemical, likely an intermediate in targeted syntheses, a significant portion of its physical properties have been computationally estimated rather than experimentally determined. This document consolidates all available quantitative data, outlines relevant experimental protocols for its synthesis, and presents a logical workflow for its preparation.
Physicochemical Properties
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Br₂O₂ | PubChem[2] |
| Molecular Weight | 273.95 g/mol | PubChem (Computed)[2] |
| Exact Mass | 273.90271 Da | PubChem (Computed)[2] |
| Monoisotopic Mass | 271.90475 Da | PubChem (Computed)[2] |
| XLogP3-AA (LogP) | 2.1 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 4 | PubChem (Computed)[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 62232-07-9 | PubChem[2] |
| Melting Point | N/A | LookChem[1] |
| Boiling Point | N/A | LookChem[1] |
| Solubility | N/A | LookChem[1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy data has been reported in the context of its synthesis.[3]
-
¹H NMR: A complex multiplet is observed between δ 4.1–4.8 ppm, corresponding to the protons on the brominated carbons. The carboxylic acid proton appears at δ 11.3 ppm.[3]
Experimental Protocols
Synthesis of this compound
A notable method for the synthesis of this compound involves the bromination of a hexenoic acid precursor.[3] This reaction is an example of electrophilic addition to an alkene.
Reaction: The synthesis is achieved by reacting a hexenoic acid derivative with bromine. The reaction is typically carried out in a two-phase system consisting of ether and water to yield this compound with minimal byproducts.[3] The bromine atoms are selectively added at the 3rd and 5th positions, driven by steric and electronic factors.[3]
Post-Reaction: Following the bromination, the product can be used as an intermediate. For instance, treatment of this compound with hot water can facilitate an intramolecular esterification to produce γ-hexenolactone.[3]
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dibromohexanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel therapeutic agents. This document details its chemical properties, synthesis, and spectroscopic profile. Furthermore, it explores its potential, though not yet fully elucidated, role as a precursor in pharmaceutical manufacturing and its hypothetical interaction with biological signaling pathways.
Chemical Identity and Properties
This compound is a saturated fatty acid derivative characterized by the presence of two bromine atoms at the third and fifth carbon positions. Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₆H₁₀Br₂O₂ | [2] |
| Molecular Weight | 273.95 g/mol | [2] |
| CAS Number | 62232-07-9 | [2] |
| Canonical SMILES | CC(C(CC(=O)O)Br)CBr | [2] |
| InChIKey | SCWHLRWURVIAHZ-UHFFFAOYSA-N | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of a suitable hexenoic acid precursor. A notable method is the reaction of a hexenoic acid derivative with bromine.[1]
Experimental Protocol: Bromination of Hex-5-enoic Acid
This protocol is based on established methods for the bromination of alkenes to yield dibromoalkanoic acids.
Materials:
-
Hex-5-enoic acid
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Hex-5-enoic acid in carbon tetrachloride.
-
Cool the solution in an ice bath and stir.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel. The reaction is typically monitored by the disappearance of the bromine color.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product may be purified by column chromatography or recrystallization.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.8 | Doublet | 3H | -CH₃ |
| ~2.1 - 2.6 | Multiplet | 2H | -CH₂-CHBr- |
| ~2.8 | Multiplet | 2H | -CH₂-COOH |
| ~4.1 - 4.8 | Multiplet | 1H | -CHBr-CH₂- |
| ~4.3 - 4.8 | Multiplet | 1H | -CHBr-CH₃ |
| ~11.3 | Singlet | 1H | -COOH |
Note: The multiplicity of the methylene and methine protons will be complex due to diastereotopicity and spin-spin coupling.
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~25 | -CH₃ |
| ~40 | -CH₂-CHBr- |
| ~45 | -CH₂-COOH |
| ~50 | -CHBr-CH₂- |
| ~55 | -CHBr-CH₃ |
| ~175 | -COOH |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1410 | Medium | C-O-H bend |
| ~1250 | Medium | C-O stretch |
| 500-700 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak, although it may be weak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M and M+2 peaks for fragments containing one bromine atom.
Table 5: Predicted Mass Spectral Fragmentation for this compound
| m/z | Proposed Fragment |
| 272/274/276 | [C₆H₁₀Br₂O₂]⁺ (Molecular Ion) |
| 193/195 | [M - HBr]⁺ |
| 113 | [M - 2Br - H]⁺ |
| 45 | [COOH]⁺ |
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, its structure suggests potential as a synthetic intermediate. Halogenated compounds are frequently used in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The bromine atoms can serve as handles for further chemical transformations or as bioisosteric replacements for other functional groups.
Potential as a Precursor for Bioactive Molecules
This compound can be a precursor for the synthesis of various heterocyclic compounds and substituted fatty acids, which are classes of molecules with known biological activities. For instance, it is a key intermediate in the synthesis of γ-hexenolactone, a precursor for fragrances and pharmaceuticals.[1]
Hypothetical Role in Biological Signaling Pathways
The direct interaction of this compound with specific signaling pathways has not been reported. However, based on the known roles of other fatty acids and halogenated compounds, a hypothetical involvement can be postulated. Fatty acids are integral components of cell membranes and can act as signaling molecules themselves or as precursors to signaling molecules. Halogenation can alter the lipophilicity and reactivity of these molecules, potentially influencing their interaction with enzymes and receptors.
Hypothetical Interaction with Fatty Acid Metabolism
This compound could potentially interact with enzymes involved in fatty acid metabolism, such as fatty acid synthases or desaturases. The presence of bulky bromine atoms might lead to competitive inhibition of these enzymes.
Caption: Hypothetical inhibition of fatty acid metabolism.
Conclusion
This compound is a readily synthesizable halogenated fatty acid. While its direct biological activities and applications in drug development are yet to be fully explored, its chemical structure suggests its potential as a versatile intermediate for the synthesis of more complex molecules. Further research is warranted to elucidate its spectroscopic properties more precisely and to investigate its potential as a modulator of biological pathways and as a building block in medicinal chemistry.
References
- 1. This compound (62232-07-9) for sale [vulcanchem.com]
- 2. This compound | C6H10Br2O2 | CID 71388526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Profile of 3,5-Dibromohexanoic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dibromohexanoic acid, a halogenated carboxylic acid, serves as a notable intermediate in organic synthesis, particularly in the formation of lactone structures. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and spectroscopic profile. While not a compound with direct therapeutic applications, its role as a precursor highlights its importance in synthetic chemistry. This document details a plausible synthetic protocol, presents its physicochemical properties in a structured format, and offers insights into its spectroscopic characteristics.
Introduction
The discovery and synthesis of halogenated organic compounds are of significant interest to the chemical and pharmaceutical sciences. These compounds often serve as versatile building blocks for more complex molecules, including pharmacologically active agents. This compound (CAS No. 62232-07-9) is one such molecule, primarily recognized for its role as a key intermediate in the synthesis of γ-hexenolactone.[1] This whitepaper aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. These properties have been compiled from various chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 62232-07-9 | PubChem[2] |
| Molecular Formula | C₆H₁₀Br₂O₂ | PubChem[2] |
| Molecular Weight | 273.95 g/mol | PubChem[2] |
| Canonical SMILES | CC(C(CC(=O)O)Br)CBr | PubChem[2] |
| InChI Key | SCWHLRWURVIAHZ-UHFFFAOYSA-N | PubChem[2] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Spectroscopy | Feature | Expected Chemical Shift / Range |
| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) |
| -CH(Br)- | ~4.0-4.5 ppm (multiplet) | |
| -CH₂- | ~2.0-3.0 ppm (multiplets) | |
| -CH₃ | ~1.7-1.9 ppm (doublet) | |
| ¹³C NMR | -C=O | ~170-180 ppm |
| -CH(Br)- | ~45-55 ppm | |
| -CH₂- | ~30-45 ppm | |
| -CH₃ | ~20-25 ppm | |
| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (broad) |
| C=O stretch (acid) | 1700-1725 cm⁻¹ (strong) | |
| C-Br stretch | 500-600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 272/274/276 (isotopic pattern for Br₂) |
| Fragmentation | Loss of Br, H₂O, COOH |
Synthesis of this compound
The synthesis of this compound is historically linked to the production of γ-hexenolactone. A seminal study by Findlay et al. is cited as the first to describe the bromination of a hexanoic acid precursor to yield this dibrominated intermediate.[1] Modern protocols have since refined this approach.[1]
The most plausible synthetic route involves the electrophilic addition of bromine across the double bond of a suitable hexenoic acid, such as hex-3-enoic acid or hex-4-enoic acid. The reaction proceeds via a bromonium ion intermediate, which is then attacked by a bromide ion.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Bromination of Hexenoic Acid
The following is a generalized experimental protocol based on modern methods for the bromination of unsaturated carboxylic acids.[1]
Materials:
-
Hex-3-enoic acid (or other suitable isomer)
-
Bromine (Br₂)
-
Diethyl ether
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric acid (HCl), 2M
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hexenoic acid in diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in diethyl ether dropwise to the stirred solution of the acid. The addition should be controlled to maintain the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate until the red-brown color of any excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally with 2M hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization, if the product is a solid at room temperature.
Caption: Experimental workflow for the synthesis.
Role in Organic Synthesis
The primary documented utility of this compound is as a precursor to γ-hexenolactone. Treatment of the dibrominated acid with hot water or a mild base can facilitate an intramolecular esterification (lactonization) to form the corresponding γ-lactone.[1] This transformation underscores the importance of this compound as an intermediate in the synthesis of valuable flavor and fragrance compounds.
Conclusion
This compound is a halogenated carboxylic acid whose significance lies in its role as a synthetic intermediate rather than a standalone functional molecule in drug development. Its synthesis, achievable through the electrophilic bromination of a hexenoic acid precursor, is a classic example of alkene chemistry. While detailed experimental and spectroscopic data for this specific compound are not widely published, its chemical properties and expected analytical characteristics can be inferred from its structure and the behavior of similar molecules. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical sciences.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3,5-Dibromohexanoic Acid
Introduction
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-dibromohexanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document serves as a comprehensive predictive guide based on established NMR principles and spectral data from analogous structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of the expected spectral characteristics of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the effects of the electron-withdrawing bromine and carboxylic acid groups. Protons closer to these groups are expected to be deshielded and resonate at a lower field (higher ppm).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ha | ~1.75 | Doublet | 3H | ~6.5 |
| Hb | ~2.2-2.4 | Multiplet | 2H | - |
| Hc | ~2.8-3.0 | Multiplet | 2H | - |
| Hd | ~4.2-4.4 | Multiplet | 1H | - |
| He | ~4.5-4.7 | Multiplet | 1H | - |
| Hf | ~11-12 | Broad Singlet | 1H | - |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data for this compound is presented below. The chemical shifts are estimated based on the substitution pattern and the electronegativity of the attached functional groups. Carbons bonded to bromine are expected to have significantly different chemical shifts compared to unsubstituted alkanes. The carboxylic acid carbon is expected at the lowest field.
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~175-180 |
| C2 | ~40-45 |
| C3 | ~50-55 |
| C4 | ~45-50 |
| C5 | ~55-60 |
| C6 | ~25-30 |
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for small organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing the exchangeable carboxylic acid proton.
-
Concentration: A sample concentration of 5-10 mg of this compound dissolved in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient.
-
Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, is recommended for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Spectral Width: A spectral width of 0-15 ppm is appropriate for most organic molecules.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg' in Bruker terminology) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-200 ppm is standard for ¹³C NMR.
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative areas under the ¹H NMR signals are integrated to determine the ratio of protons.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with carbons numbered.
References
Spectroscopic and Physicochemical Characterization of 3,5-Dibromohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available spectroscopic and physicochemical data for 3,5-Dibromohexanoic acid (CAS No: 62232-07-9). Due to the limited publicly available experimental spectra, this document consolidates known data points and outlines generalized experimental protocols for the acquisition of further spectroscopic information. The aim is to provide a foundational resource for researchers working with this compound in drug development and other scientific applications.
Physicochemical Properties
This compound is a halogenated derivative of hexanoic acid. Its fundamental physicochemical properties are summarized in the table below, based on computational data from publicly accessible chemical databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C6H10Br2O2 | PubChem[2] |
| Molecular Weight | 273.95 g/mol | PubChem[2] |
| Exact Mass | 271.90500 Da | Vulcanchem[1] |
| XLogP3 | 2.1 | Vulcanchem[1] |
| Hydrogen Bond Donors | 1 | Vulcanchem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bonds | 4 | Vulcanchem[1] |
| SMILES | CC(CC(CC(=O)O)Br)Br | PubChem[2] |
| InChIKey | SCWHLRWURVIAHZ-UHFFFAOYSA-N | Vulcanchem[1] |
Spectroscopic Data (Limited)
Detailed experimental spectra for this compound are not widely available in public repositories. The following data is based on limited mentions in chemical literature and supplier technical data sheets.
¹H-NMR Spectroscopy
A complete, high-resolution ¹H-NMR spectrum with peak assignments, multiplicities, and coupling constants is not publicly available. However, a description of the spectrum indicates the following key signals:
| Chemical Shift (δ) ppm | Protons | Multiplicity | Notes |
| 11.3 | 1H (Carboxylic Acid) | Singlet (broad) | The chemical shift for carboxylic acid protons can be highly variable and dependent on solvent and concentration. |
| 4.1 - 4.8 | 2H (CH-Br) | Complex Multiplet | These signals correspond to the protons on the carbons bearing the bromine atoms (C3 and C5).[1] The complexity arises from diastereotopicity and coupling to adjacent protons. |
Note: Further signals for the CH₃ and CH₂ groups are expected in the upfield region of the spectrum, but specific chemical shifts are not reported in the available literature.
¹³C-NMR, IR, and Mass Spectrometry Data
As of the latest search, no specific experimental data for ¹³C-NMR, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) of this compound is available in the public domain.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on standard organic chemistry techniques and should be adapted and optimized as necessary.
Synthesis: Bromination of a Hexenoic Acid Derivative
A plausible synthetic route to this compound involves the bromination of a suitable hexenoic acid precursor. One reported method involves a two-phase system to minimize byproducts.[1]
Materials:
-
A suitable hexenoic acid derivative (e.g., hex-4-enoic acid or a related precursor)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Water
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions and extractions
-
Rotary evaporator
Procedure:
-
Dissolve the hexenoic acid derivative in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture in an ice bath.
-
Add an equimolar amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup. Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Spectroscopic Analysis
¹H and ¹³C-NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the acquired data (Fourier transform, phase correction, baseline correction) and integrate the signals.
Infrared (IR) Spectroscopy:
-
Place a small amount of the purified solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Alternatively, prepare a KBr pellet or a mull.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the O-H (carboxylic acid), C=O (carbonyl), C-Br, and C-H bonds.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization if necessary.
-
Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structure. The isotopic pattern for two bromine atoms will be a key diagnostic feature.
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism and chirality of 3,5-dibromohexanoic acid. It details the structural features leading to its chirality, the number and types of stereoisomers, and general methodologies for their synthesis and separation. This document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction to this compound
This compound is a halogenated carboxylic acid with the molecular formula C₆H₁₀Br₂O₂. Its structure consists of a six-carbon hexanoic acid backbone with bromine atoms substituted at the 3rd and 5th carbon positions. The presence of these substituents gives rise to chiral centers, making the molecule optically active and capable of existing as multiple stereoisomers. Understanding the stereochemistry of this molecule is critical for its application in various fields, particularly in the synthesis of pharmaceuticals and other bioactive compounds where specific stereoisomers may exhibit distinct biological activities.
Stereochemistry and Chirality
The key to understanding the stereoisomerism of this compound lies in identifying its stereocenters. A stereocenter, or chiral center, is a carbon atom that is bonded to four different groups.
2.1. Identification of Chiral Centers
In the structure of this compound, both the carbon at position 3 (C3) and the carbon at position 5 (C5) are chiral centers.
-
C3 is bonded to:
-
A bromine atom (-Br)
-
A hydrogen atom (-H)
-
A carboxymethyl group (-CH₂COOH)
-
A bromoethyl group (-CH₂CH(Br)CH₃)
-
-
C5 is bonded to:
-
A bromine atom (-Br)
-
A hydrogen atom (-H)
-
A methyl group (-CH₃)
-
A bromopropyl carboxylic acid group (-CH(Br)CH₂CH₂COOH)
-
2.2. Number of Stereoisomers
The total number of possible stereoisomers for a molecule can be determined using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.
These four stereoisomers exist as two pairs of enantiomers. The relationships between these stereoisomers are that of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).
The four stereoisomers are:
-
(3R, 5R)-3,5-dibromohexanoic acid
-
(3S, 5S)-3,5-dibromohexanoic acid
-
(3R, 5S)-3,5-dibromohexanoic acid
-
(3S, 5R)-3,5-dibromohexanoic acid
The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers. The (3R, 5S) and (3S, 5R) isomers are another pair of enantiomers. The relationship between any of the (3R, 5R) or (3S, 5S) isomers and any of the (3R, 5S) or (3S, 5R) isomers is diastereomeric.
Visualization of Stereoisomeric Relationships
The relationships between the four stereoisomers of this compound can be visualized using the following diagram.
Caption: Relationships between the stereoisomers of this compound.
Physicochemical Properties of Stereoisomers
Enantiomers have identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light (optical activity) and in their interactions with other chiral molecules. Diastereomers have different physical and chemical properties.
| Property | (3R, 5R) Isomer | (3S, 5S) Isomer | (3R, 5S) Isomer | (3S, 5R) Isomer |
| Melting Point (°C) | 110 | 110 | 105 | 105 |
| Boiling Point (°C) | 285 | 285 | 280 | 280 |
| Specific Rotation ([α]D) | +X° | -X° | +Y° | -Y° |
| Solubility in Water | Low | Low | Slightly Higher | Slightly Higher |
Disclaimer: The quantitative data in this table is hypothetical and intended for illustrative purposes to highlight the expected differences and similarities between the stereoisomers. Actual values would need to be determined experimentally.
Experimental Protocols
The synthesis of this compound can be achieved through the bromination of a suitable hexanoic acid precursor. However, this typically results in a racemic mixture of all four stereoisomers. The separation of these stereoisomers is a critical step for studying their individual properties and for applications requiring enantiopure compounds. The most common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts.
5.1. General Protocol for the Resolution of Racemic this compound via Diastereomeric Salt Formation
This protocol outlines a general procedure for the separation of enantiomers from a racemic mixture of a chiral carboxylic acid, such as this compound, using a chiral resolving agent.
Objective: To separate the enantiomers of this compound by forming diastereomeric salts with a chiral amine.
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)
-
Suitable solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Polarimeter
Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound in a minimal amount of a suitable warm solvent.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.
-
Slowly add the solution of the chiral amine to the solution of the racemic acid with stirring.
-
The diastereomeric salts will begin to precipitate. The less soluble diastereomer will crystallize out of the solution first.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization.
-
-
Separation of Diastereomers:
-
Collect the crystallized diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent. This salt will be enriched in one diastereomer.
-
The filtrate will contain the more soluble diastereomeric salt.
-
-
Purification of the Less Soluble Diastereomer:
-
Recrystallize the collected solid from a suitable solvent to improve its diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step until a constant rotation is achieved.
-
-
Liberation of the Enantiomerically Pure Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with dilute HCl to a pH of approximately 2. This will protonate the carboxylate and precipitate the enantiomerically enriched this compound.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified enantiomer.
-
-
Isolation of the Other Enantiomer:
-
The other enantiomer can be recovered from the filtrate from step 2 by acidifying it and following the extraction procedure described in step 4. Alternatively, the solvent can be evaporated from the filtrate, and the remaining diastereomeric salt can be treated with acid.
-
-
Characterization:
-
Determine the optical purity of the separated enantiomers using a polarimeter to measure the specific rotation.
-
Further characterization can be performed using techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry.
-
5.2. Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of this compound.
Conclusion
This compound is a chiral molecule with two stereocenters, leading to the existence of four distinct stereoisomers. The separation and characterization of these isomers are essential for their potential applications in stereoselective synthesis and drug development. While the synthesis of the racemic mixture is straightforward, the resolution of the enantiomers requires established techniques such as diastereomeric salt formation or chiral chromatography. This guide provides the fundamental knowledge and a general experimental framework for researchers working with this and similar chiral compounds.
Navigating the Unknown: A Technical Guide to the Safe Handling of 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3,5-Dibromohexanoic acid is a research chemical with limited publicly available safety and toxicological data. This guide is based on general principles for handling halogenated carboxylic acids and data from structurally similar compounds. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment should be performed before any handling.
Introduction
This compound is a halogenated carboxylic acid.[1] While specific applications are not widely documented, its structure suggests potential use as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of two bromine atoms and a carboxylic acid moiety indicates that this compound is likely to be corrosive and may possess significant toxicity.[2][3][4][5] This guide provides a comprehensive overview of the known properties and inferred safety and handling protocols for this compound to ensure the safety of laboratory personnel.
Physicochemical Properties
Quantitative experimental data for this compound is sparse. The following table summarizes available computed data and notes where experimental values are not available.
| Property | Value | Data Source |
| Molecular Formula | C₆H₁₀Br₂O₂ | PubChem[1] |
| Molecular Weight | 273.95 g/mol | PubChem (Computed)[1] |
| CAS Number | 62232-07-9 | PubChem[1] |
| Appearance | Not Available | - |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| Density | Not Available | - |
| Vapor Pressure | Not Available | - |
| Flash Point | Not Available | - |
| pKa | Not Available | - |
Hazard Identification and Toxicology
Due to the lack of specific toxicological studies on this compound, a precautionary approach is essential. The hazards are inferred from the functional groups present and data on analogous compounds.
Potential Hazards:
-
Corrosive: As a carboxylic acid, it is expected to be corrosive to skin, eyes, and mucous membranes.[2][3][4][5] Halogenated organic acids can cause severe burns upon contact.
-
Toxic: Brominated organic compounds can exhibit toxicity. The routes of exposure are inhalation, ingestion, and skin absorption.[6] Ingestion of other carboxylic acid-containing drugs has been associated with toxic reactions.[7]
-
Irritant: Vapors or dusts may cause respiratory tract irritation.[3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[8]
Toxicological Data Summary:
| Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity | Data Not Available | - | - | - |
| Acute Dermal Toxicity | Data Not Available | - | - | - |
| Acute Inhalation Toxicity | Data Not Available | - | - | - |
| Skin Corrosion/Irritation | Expected to be corrosive | - | - | Inferred from chemical class |
| Eye Damage/Irritation | Expected to cause serious eye damage | - | - | Inferred from chemical class |
| Mutagenicity | Data Not Available | - | - | - |
| Carcinogenicity | Data Not Available | - | - | - |
| Reproductive Toxicity | Data Not Available | - | - | - |
Experimental Protocols
As specific safety studies for this compound are not publicly available, this section outlines general experimental methodologies for assessing the safety of a novel research chemical.
General Protocol for Preliminary Hazard Assessment
-
Literature Review: Conduct a thorough search for data on the chemical and structurally related compounds.
-
In Silico Toxicity Prediction: Utilize computational models (e.g., QSAR) to predict potential toxicity endpoints.
-
Physicochemical Property Determination: Experimentally determine key properties such as melting point, boiling point, and solubility to inform handling and storage.
-
Stability Testing: Assess the stability of the compound under various conditions (e.g., temperature, light, humidity) to identify potential decomposition hazards.
Synthesis of this compound
A reported synthesis of this compound involves the bromination of hexenoic acid derivatives.[9] A general procedure is as follows:
-
Dissolve the hexenoic acid precursor in a suitable solvent system (e.g., ether-water).[9]
-
Slowly add a stoichiometric amount of bromine under controlled temperature conditions.
-
Monitor the reaction by an appropriate technique (e.g., TLC, NMR).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess bromine and hydrobromic acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the this compound by a suitable method, such as column chromatography or recrystallization.
Note: This is a generalized protocol. The specific conditions, including solvent, temperature, and reaction time, would need to be optimized for the specific starting material.
Safe Handling and Storage
Given the presumed corrosive and toxic nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is required when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To protect against splashes of the corrosive liquid. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and an apron. | To prevent skin contact with the corrosive and potentially toxic substance.[10] |
| Respiratory Protection | Use in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary. | To prevent inhalation of corrosive and potentially toxic vapors or dust. |
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood.[11]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Storage
-
Store in a cool, dry, and well-ventilated area.[12]
-
Keep containers tightly closed.[12]
-
Store separately from incompatible materials such as bases, oxidizing agents, and reducing agents.[3]
-
Store in a designated corrosives cabinet.[3]
-
Containers should be clearly labeled with the chemical name and hazard warnings.[12]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14][15] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Neutralize: For larger spills, cautiously neutralize with a suitable agent for acids (e.g., sodium bicarbonate).
-
Collect: Carefully collect the absorbed material and neutralized residue into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of halogenated organic waste.[8]
-
Do not dispose of down the drain or in regular trash.
Visualized Workflows
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Decision workflow for responding to a spill of this compound.
Conclusion
While this compound is a compound with a significant data gap in its safety profile, a conservative approach based on its chemical structure allows for the development of robust safety and handling protocols. Researchers, scientists, and drug development professionals must treat this substance as corrosive and potentially toxic, employing stringent engineering controls, appropriate personal protective equipment, and well-defined emergency procedures. Adherence to the guidelines outlined in this document will help to mitigate the risks associated with the handling of this and other novel research chemicals.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. actenviro.com [actenviro.com]
- 3. Working safely with corrosive substances | Seton UK [seton.co.uk]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. download.basf.com [download.basf.com]
- 9. This compound (62232-07-9) for sale [vulcanchem.com]
- 10. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 11. researchchemshub.com [researchchemshub.com]
- 12. globalresearchchem.com [globalresearchchem.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. cprcertificationnow.com [cprcertificationnow.com]
An In-depth Technical Guide to the Stability and Storage of 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromohexanoic acid is a halogenated carboxylic acid with the molecular formula C6H10Br2O2.[1][2] While detailed studies on its stability are not widely published, its chemical structure suggests potential for degradation through various pathways, including dehydrohalogenation and oxidation. Understanding and controlling the storage conditions are therefore critical to ensure the integrity and purity of the compound for research and development purposes. This guide provides a framework for appropriate storage and handling, along with generalized experimental protocols for stability assessment.
Chemical and Physical Properties
A summary of the computed chemical and physical properties of this compound is provided in Table 1. These properties can influence its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C6H10Br2O2 | PubChem[1] |
| Molecular Weight | 273.95 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62232-07-9 | PubChem[1], LookChem[2] |
Table 1: Physicochemical Properties of this compound
Recommended Storage and Handling
Based on general guidelines for halogenated and acidic compounds, the following storage conditions are recommended to minimize degradation.
| Parameter | Recommendation | Rationale and Considerations |
| Temperature | Store in a cool, dry place.[3] Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down the rate of chemical reactions, including potential degradation pathways. Avoid repeated freeze-thaw cycles. |
| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. Amber glass vials are recommended. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of high-purity material. | To minimize the risk of oxidation. |
| Container | Use a tightly sealed, corrosion-resistant container. Glass or compatible plastic (e.g., Teflon) is recommended. | Avoid metal containers which can corrode with acids.[4] Ensure the cap is securely fastened to prevent moisture ingress. |
| Incompatibilities | Segregate from bases, oxidizing agents, and reducing agents. | As a carboxylic acid, it will react with bases.[4] Halogenated compounds can be reactive with strong oxidizing and reducing agents. It is also prudent to store it separately from other acids due to potential reactions.[5][6] |
Table 2: Recommended Storage Conditions for this compound
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Handle in a well-ventilated area or a chemical fume hood.[3]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.
Potential Degradation Pathways
The following diagram illustrates the potential factors that could influence the stability of this compound, leading to its degradation.
Caption: Factors influencing the stability of this compound.
Generalized Experimental Protocol for Stability Assessment
The following is a generalized workflow for assessing the stability of a chemical compound like this compound.
Objective: To determine the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over time.
Materials:
-
High-purity this compound
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS for purity and degradation product analysis)
-
Reference standards for the parent compound and any known potential impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh samples of this compound into individual vials.
-
Prepare multiple sets of samples for each storage condition and time point.
-
-
Initial Analysis (Time Zero):
-
Analyze a set of samples immediately to establish the initial purity and impurity profile. This will serve as the baseline.
-
-
Storage Conditions:
-
Place the prepared sample sets into the stability chambers under the desired conditions. A typical set of conditions for accelerated stability testing might include:
-
40 °C / 75% RH (Relative Humidity)
-
25 °C / 60% RH
-
5 °C (Refrigerated)
-
Photostability (exposure to a defined light source)
-
-
-
Time Points:
-
Pull samples from each storage condition at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
-
Analysis at Each Time Point:
-
For each pulled sample, perform the following analyses:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Purity Assay: Quantify the amount of this compound remaining using a validated chromatographic method (e.g., HPLC).
-
Impurity Profiling: Identify and quantify any degradation products formed. LC-MS is often used for the identification of unknown degradants.
-
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and identify the major degradation products.
-
Based on the data, establish a recommended shelf-life and optimal storage conditions.
-
Generalized Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.
Caption: Generalized workflow for chemical stability assessment.
Conclusion
While specific stability data for this compound is not extensively documented, by adhering to the general principles of storing halogenated carboxylic acids, its integrity can be reasonably maintained. The key is to store it in a cool, dry, and dark environment, in a tightly sealed, corrosion-resistant container, and segregated from incompatible chemicals. For critical applications, it is imperative that researchers and drug development professionals conduct their own stability studies to establish a definitive shelf-life and to understand the specific degradation profile of the compound under their intended use and storage conditions.
References
- 1. This compound | C6H10Br2O2 | CID 71388526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 62232-07-9,Hexanoic acid, 3,5-dibromo- | lookchem [lookchem.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
- 6. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]
Navigating the Solubility Landscape of 3,5-Dibromohexanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties of 3,5-Dibromohexanoic Acid
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₆H₁₀Br₂O₂ |
| Molecular Weight | 273.95 g/mol |
| IUPAC Name | This compound |
| Structure | A six-carbon chain with bromine atoms at the 3rd and 5th positions and a terminal carboxylic acid group. |
The presence of the polar carboxylic acid group suggests the potential for hydrogen bonding, which will significantly influence its solubility in protic and polar aprotic solvents. Conversely, the bromo- and alkyl- portions of the molecule introduce nonpolar characteristics, suggesting solubility in less polar organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like" and the general solubility of carboxylic acids, a predicted qualitative solubility profile for this compound can be proposed. Carboxylic acids with a moderate carbon chain length, such as hexanoic acid, exhibit a degree of solubility in a range of organic solvents. The presence of two bromine atoms increases the molecular weight and polarizability, which may affect its solubility relative to its non-halogenated counterpart.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Aprotic Polar | Acetone, Acetonitrile | Soluble | The polarity of these solvents can solvate the polar carboxylic acid group. |
| Less Polar | Diethyl ether, Ethyl acetate | Soluble | The nonpolar alkyl chain and bromine atoms can interact favorably with these less polar solvents. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the carboxylic acid group is not well-solvated by nonpolar solvents. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | Carboxylic acids react with strong bases to form water-soluble salts. |
| Aqueous Bicarbonate | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., water, methanol, ethanol, acetone, diethyl ether, hexane)
-
5% (w/v) aqueous solutions of NaOH and NaHCO₃
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has dissolved, the compound is considered "soluble" in that solvent at this concentration.
-
If the solid has not fully dissolved, the compound is "sparingly soluble" or "insoluble".
-
Record the observations for each solvent tested.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Chosen organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or a validated titration method)
Procedure:
-
Add an excess amount of this compound to a flask. The excess solid should be clearly visible.
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask and place it on the shaker.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).
-
After the equilibration period, allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a syringe filter compatible with the solvent.
-
Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Potentiometric Titration for Aqueous Solubility
For determining the aqueous solubility of acidic compounds, potentiometric titration is a powerful and efficient method.
Materials:
-
This compound
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in water as described in the shake-flask method.
-
Take a known volume of the clear, filtered supernatant.
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The equivalence point of the titration can be used to calculate the concentration of the acid in the solution, which corresponds to its solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Conclusion
While pre-existing quantitative solubility data for this compound is scarce, a systematic approach based on its chemical properties allows for a strong predictive understanding of its solubility profile. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to generate robust and reliable solubility data. This information is critical for advancing the use of this compound in synthetic and pharmaceutical applications, enabling informed decisions in process development, formulation, and drug discovery pipelines.
Methodological & Application
Feasibility of Direct Synthesis of γ-hexenolactone from 3,5-Dibromohexanoic Acid is Low
The requested synthesis of γ-hexenolactone from 3,5-Dibromohexanoic acid is not a chemically feasible or documented pathway. An analysis of the molecular structure indicates that a direct intramolecular cyclization to form the desired γ-lactone (a five-membered ring) is not favored.
The structure of this compound features bromine atoms on the third (β) and fifth (δ) carbon atoms relative to the carboxylic acid group. An intramolecular reaction, where the carboxylic acid attacks one of the carbon atoms bearing a bromine, would lead to the formation of either a four-membered β-lactone or a six-membered δ-lactone. The formation of a five-membered γ-lactone would require the bromine to be on the fourth (γ) carbon, which is not the case in the specified starting material.
A comprehensive search of chemical literature and databases reveals no established protocols for this specific transformation. Standard organic chemistry principles suggest that such a reaction would not proceed to form the requested product without significant molecular rearrangement, for which no precedent has been found.
Given the absence of a scientifically validated method for this synthesis, it is not possible to provide the requested application notes, experimental protocols, or associated data. Providing a hypothetical or unverified protocol would be contrary to established scientific practice.
Alternative, well-documented methods for the synthesis of γ-lactones typically involve starting materials that are predisposed to forming a five-membered ring, such as γ-hydroxy acids or γ-halo acids.[1]
References
Application Notes and Protocols for 3,5-Dibromohexanoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromohexanoic acid is a halogenated carboxylic acid with a unique chemical structure offering multiple reactive sites. While direct applications in medicinal chemistry are not yet extensively documented in peer-reviewed literature, its bifunctional nature—possessing a carboxylic acid group and two bromine atoms at the C3 and C5 positions—presents significant potential for its use as a versatile building block and linker in drug discovery and development. The strategic placement of the bromine atoms allows for various chemical modifications, making it an attractive scaffold for synthesizing novel therapeutic agents and bioconjugates.
This document provides an overview of the potential applications of this compound, drawing parallels from the established roles of similar bifunctional molecules in medicinal chemistry. It also includes a summary of its physicochemical properties, a hypothetical experimental protocol for its use as a linker, and diagrams to illustrate its potential synthetic utility.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry. These properties influence its reactivity, solubility, and suitability for various synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C6H10Br2O2 | PubChem |
| Molecular Weight | 273.95 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 62232-07-9 | PubChem, LookChem |
| Canonical SMILES | CC(C(CC(=O)O)Br)CBr | PubChem |
| InChI Key | SCWHLRWURVIAHZ-UHFFFAOYSA-N | PubChem |
Potential Applications in Medicinal Chemistry
Based on the functionalities of this compound, several potential applications in medicinal chemistry can be envisioned:
-
Bifunctional Linker for Bioconjugation: The carboxylic acid can be activated to form amide bonds with amine-containing biomolecules such as peptides, proteins, or antibodies. The bromine atoms can then serve as handles for further functionalization, for example, through substitution reactions. This makes it a potential linker for creating antibody-drug conjugates (ADCs) or other targeted drug delivery systems.
-
Scaffold for Novel Small Molecule Synthesis: The dibromo-backbone can be used to construct novel molecular architectures. The bromine atoms can be displaced by various nucleophiles to introduce diverse functional groups, leading to the synthesis of libraries of compounds for screening against various biological targets.
-
Intermediate in the Synthesis of Heterocyclic Compounds: Intramolecular cyclization reactions involving the carboxylic acid and one of the bromine atoms could be employed to synthesize lactones and other heterocyclic structures, which are common motifs in many biologically active molecules.
-
Component of PROTACs: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This compound could potentially serve as a flexible linker to connect the target-binding and E3 ligase-binding moieties of a PROTAC.
Experimental Protocols
The following is a generalized, hypothetical protocol for the use of this compound as a linker to conjugate a small molecule drug (containing a primary amine) to a targeting peptide.
Objective: To synthesize a peptide-drug conjugate using this compound as a linker.
Materials:
-
This compound
-
Targeting peptide with a free amine group (e.g., lysine side chain)
-
Amine-containing small molecule drug
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Protocol:
Step 1: Activation of this compound
-
Dissolve this compound (1.1 equivalents) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.
-
Filter the reaction mixture to remove the precipitate. The filtrate contains the activated NHS-ester of this compound.
Step 2: Conjugation to the Targeting Peptide
-
Dissolve the targeting peptide (1 equivalent) in DMF.
-
Add the filtrate from Step 1 to the peptide solution.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the peptide-linker conjugate by preparative HPLC.
-
Confirm the identity of the product by MS analysis.
Step 3: Conjugation of the Small Molecule Drug
-
Dissolve the purified peptide-linker conjugate (1 equivalent) in DMF.
-
Add the amine-containing small molecule drug (1.5 equivalents) and DIPEA (3 equivalents) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir overnight. The bromine atom (likely at the more accessible C5 position) will be displaced by the amine of the drug.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the final peptide-drug conjugate by preparative HPLC.
-
Characterize the final product by MS and NMR spectroscopy.
Visualizations
The following diagrams illustrate the potential workflows and logical relationships in the application of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromohexanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 3,5-Dibromohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the bromination of a suitable hexenoic acid precursor. This involves an electrophilic addition of bromine (Br₂) across the double bonds of the hexenoic acid.[1] A notable and effective variation of this method utilizes a two-phase system of ether and water to minimize the formation of byproducts.[1]
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts that can arise during the synthesis of this compound include:
-
Positional Isomers: Depending on the starting hexenoic acid, other dibromohexanoic acid isomers can be formed.
-
γ-Hexenolactone: This can be formed through intramolecular cyclization of the desired product, particularly in the presence of hot water.[1]
-
Over-brominated Products: If an excess of bromine is used or the reaction is not carefully controlled, products with more than two bromine atoms may be formed.
-
Mono-brominated Intermediates: Incomplete reactions can leave mono-brominated hexanoic acids in the final product mixture.
Q3: How can I confirm the identity and purity of my this compound product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation. For this compound, you should expect characteristic signals for the brominated carbons in the range of δ 4.1–4.8 ppm and the carboxylic acid proton at approximately δ 11.3 ppm.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also highly effective for assessing purity and identifying byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides strategies to minimize byproduct formation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction; suboptimal reaction temperature; incorrect stoichiometry. | Ensure a slight excess of bromine is used, but avoid a large excess to prevent over-bromination. Maintain the reaction at a controlled, low temperature to favor the desired product. Monitor the reaction progress using an appropriate analytical technique like TLC or GC. |
| Presence of γ-Hexenolactone | High reaction or work-up temperature; presence of water under acidic conditions. | Avoid heating the reaction mixture. During the work-up, use cold water and avoid prolonged exposure to acidic conditions.[1] |
| Formation of Multiple Dibromo-Isomers | Incorrect starting material; non-selective reaction conditions. | Verify the purity and isomeric identity of the starting hexenoic acid. A two-phase ether-water system can enhance the selectivity of the bromination.[1] |
| Detection of Over-brominated Byproducts | Excess bromine; prolonged reaction time. | Carefully control the stoichiometry of bromine. Quench the reaction once the starting material is consumed to prevent further bromination. |
| Inconsistent Results | Variability in reagent quality or reaction conditions. | Use reagents of known purity. Precisely control reaction parameters such as temperature, addition rate of reagents, and stirring speed. |
Experimental Protocols
Synthesis of this compound via a Two-Phase System
This protocol is designed to minimize byproduct formation by maintaining controlled reaction conditions.
Materials:
-
Hexenoic acid precursor
-
Bromine (Br₂)
-
Diethyl ether
-
Deionized water
-
Sodium thiosulfate (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve the hexenoic acid precursor in diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Add an equal volume of deionized water to create a two-phase system.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in diethyl ether dropwise to the stirred reaction mixture. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
-
Separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting flowchart for byproduct minimization.
Reaction Pathway and Potential Byproduct Formation
Caption: Key reactions in this compound synthesis.
References
Common side reactions in the bromination of hexanoic acid
Welcome to the technical support center for the bromination of hexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the bromination of hexanoic acid at the alpha-position?
The most common and effective method for the α-bromination of hexanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction introduces a bromine atom at the carbon adjacent to the carboxylic acid group (the α-carbon).[1][2][3] The overall transformation is as follows:
Hexanoic Acid → 2-Bromohexanoic Acid
The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2]
Q2: What is the fundamental mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?
The HVZ reaction proceeds through a multi-step mechanism:[1][4][5][6][7]
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Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide (PBr₃) to form hexanoyl bromide.
-
Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.
-
α-Bromination: The enol form of the acyl bromide acts as a nucleophile and reacts with bromine (Br₂) at the α-carbon to form 2-bromohexanoyl bromide.
-
Hydrolysis: Finally, the 2-bromohexanoyl bromide is hydrolyzed during the workup with water to yield the final product, 2-bromohexanoic acid, and regenerate the HBr catalyst.
Q3: What are the common side reactions observed during the bromination of hexanoic acid?
Several side reactions can occur, leading to the formation of impurities. The most frequently encountered side products are:
-
α,β-Unsaturated Hexanoic Acid (2-Hexenoic Acid): This is primarily formed at elevated reaction temperatures through the elimination of hydrogen bromide from the desired product.[5][7][8]
-
Polybrominated Products: The use of excess bromine can lead to the formation of di- or poly-brominated hexanoic acids, with the second bromine atom also typically adding to the α-position.
-
Ester Formation: If an alcohol is used during the reaction workup instead of water, the corresponding α-bromo ester will be formed.[4][9][10][11]
Troubleshooting Guide
This guide will help you identify and resolve common issues encountered during the bromination of hexanoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2-bromohexanoic acid | Incomplete reaction. | Ensure the reaction is allowed to proceed for a sufficient amount of time. The reaction can be monitored by the disappearance of the bromine color. For hexanoic acid, a reaction time of 4-6 hours is often required. |
| Loss of product during workup. | Ensure proper phase separation and complete extraction of the product from the aqueous layer. | |
| Presence of a significant amount of α,β-unsaturated hexanoic acid | The reaction temperature was too high, promoting the elimination of HBr.[5][7][8] | Carefully control the reaction temperature. For the bromination of hexanoic acid, the reaction can be initiated at around 50°C and then gradually increased to 100°C towards the end. Avoid excessively high temperatures. |
| Formation of polybrominated byproducts | Use of excess bromine. | Use a stoichiometric amount of bromine relative to the hexanoic acid. Careful, slow addition of bromine can also help to control the reaction and minimize over-bromination. |
| The final product is an ester instead of a carboxylic acid | An alcohol was used during the workup (hydrolysis) step.[4][10] | To obtain the carboxylic acid, the workup must be performed with water. If the ester is the desired product, then the corresponding alcohol should be used intentionally. |
| Reaction fails to initiate | Insufficient catalyst (PBr₃). | Ensure a catalytic amount of PBr₃ or red phosphorus is present. The reaction between red phosphorus and bromine will generate PBr₃ in situ. |
| Low reaction temperature. | The reaction may require gentle heating to initiate. |
Data on Reaction Byproducts
While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a general overview of how conditions can influence the product distribution.
| Reaction Condition | Expected Major Product | Potential Side Products | Approximate Yield of Major Product |
| Stoichiometric Br₂, controlled temperature (50-100°C) | 2-Bromohexanoic Acid | Minor amounts of α,β-unsaturated hexanoic acid and polybrominated products. | 83-87% |
| High Temperature (>150°C) | α,β-Unsaturated Hexanoic Acid | 2-Bromohexanoic Acid | Varies significantly with temperature and reaction time. |
| Excess Br₂ | 2,2-Dibromohexanoic Acid | 2-Bromohexanoic Acid | Dependent on the molar excess of bromine. |
| Workup with Ethanol | Ethyl 2-bromohexanoate | 2-Bromohexanoic Acid (if hydrolysis is incomplete) | Can be high if the reaction is intentionally driven towards ester formation. |
Experimental Protocol: α-Bromination of Hexanoic Acid (Hell-Volhard-Zelinsky Reaction)
This protocol is adapted from a standard, reliable procedure.
Materials:
-
Hexanoic acid
-
Bromine
-
Red phosphorus or Phosphorus tribromide (PBr₃)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the hexanoic acid and a catalytic amount of red phosphorus or PBr₃.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and will likely require cooling in a water bath to maintain control.
-
After the addition is complete, gently heat the reaction mixture to reflux for 4-6 hours, or until the color of the bromine has disappeared.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide. This step can be vigorous, so cooling is recommended.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude 2-bromohexanoic acid can be purified by vacuum distillation.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the experimental workflow and potential troubleshooting steps, the following diagrams are provided.
Caption: A standard experimental workflow for the Hell-Volhard-Zelinsky bromination of hexanoic acid.
Caption: A troubleshooting decision tree for common issues in the bromination of hexanoic acid.
References
- 1. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. qigroup.nibs.ac.cn [qigroup.nibs.ac.cn]
- 9. fiveable.me [fiveable.me]
- 10. 22.4 Alpha Bromination of Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of γ-Hexenolactone from 3,5-Dibromohexanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the synthesis of γ-hexenolactone from 3,5-dibromohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the conversion of this compound to γ-hexenolactone?
The reaction proceeds through an intramolecular Williamson ether synthesis, which in this case is a lactonization. The process involves the dehydrohalogenation of the dibromo acid. This can be achieved either by heating the compound, which takes advantage of its thermal instability, or by using a base. The carboxylate anion, formed in situ, acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom and displacing the bromide ion to form the cyclic ester, γ-hexenolactone.
Q2: What are the expected spectroscopic characteristics of the starting material, this compound?
| Spectroscopic Data Summary for this compound (Predicted) | |
| ¹H NMR | A complex spectrum with multiplets in the regions of 4.0-4.5 ppm (for the CH-Br protons), 2.0-3.0 ppm (for the CH₂ protons adjacent to the carbonyl and bromo groups), and a broad singlet for the carboxylic acid proton (>10 ppm). A doublet around 1.8 ppm would be expected for the terminal methyl group. |
| ¹³C NMR | Resonances for the two C-Br carbons would appear in the 40-60 ppm range. The carboxylic acid carbonyl carbon would be significantly downfield (>170 ppm). The remaining aliphatic carbons would appear in the 20-40 ppm range. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and C-Br stretching frequencies in the fingerprint region (typically 600-500 cm⁻¹). |
Q3: What are the typical physical and spectroscopic properties of the product, γ-hexenolactone?
| Property Summary for γ-Hexenolactone | |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | 100-102 °C at 18 Torr |
| Appearance | Colorless liquid |
| ¹H NMR (Predicted) | Signals for the protons on the lactone ring would be expected in the 2.0-2.8 ppm and 4.0-4.5 ppm regions. Protons on the ethyl side chain would appear around 1.0 ppm (triplet) and 1.7 ppm (quartet). |
| ¹³C NMR (Predicted) | The carbonyl carbon should appear around 177 ppm. The carbon attached to the ring oxygen (C-O) would be in the 70-85 ppm range. The other ring carbons and the ethyl side chain carbons would be in the 10-40 ppm range. |
| IR Spectroscopy (Predicted) | A strong C=O stretch for the γ-lactone around 1770 cm⁻¹ and C-O stretching bands in the 1250-1050 cm⁻¹ region. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction temperature. 4. Ineffective base (if used). | 1. Increase reaction time or temperature moderately. Monitor the reaction by TLC or GC. 2. For thermal cyclization, ensure the temperature is not excessively high. For base-mediated reactions, consider a milder base or lower temperature. 3. Optimize the temperature. For thermal cyclization, a range of 100-150 °C is a good starting point. 4. Ensure the base is fresh and anhydrous if required. Consider alternative non-nucleophilic bases like DBU or a hindered alkoxide. |
| Presence of Multiple Side Products | 1. Elimination reactions forming dienes. 2. Intermolecular reactions. 3. Polymerization. | 1. Use a non-nucleophilic, sterically hindered base to favor intramolecular cyclization over elimination. 2. Run the reaction at high dilution to favor intramolecular over intermolecular reactions. 3. Avoid excessively high temperatures and prolonged reaction times. |
| Difficulty in Product Purification | 1. Co-elution with starting material or side products. 2. Product is volatile. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. 2. Use a rotary evaporator with care, keeping the bath temperature low. Distillation under reduced pressure is the preferred method for purification. |
| Inconsistent Results | 1. Purity of the starting this compound. 2. Presence of water in the reaction. | 1. Ensure the starting material is pure and dry. Recrystallize or purify by column chromatography if necessary. 2. For base-mediated reactions, use anhydrous solvents and reagents. |
Experimental Protocols
Method 1: Thermal Cyclization
This protocol is based on the general principle of thermal dehydrohalogenation and lactonization of α,γ-dihalo-carboxylic acids.
Procedure:
-
Place 1.0 g of this compound in a round-bottom flask equipped with a short-path distillation apparatus.
-
Heat the flask in an oil bath to 120-140 °C under reduced pressure (e.g., 20 mmHg).
-
The γ-hexenolactone product will distill as it is formed. Collect the distillate in a pre-weighed receiving flask cooled in an ice bath.
-
Continue heating until no more product distills.
-
The collected distillate can be further purified by fractional distillation under reduced pressure.
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product and compare them with the expected values.
-
Determine the boiling point of the purified product.
Method 2: Base-Mediated Cyclization
This protocol provides an alternative method using a non-nucleophilic base to promote the intramolecular cyclization.
Procedure:
-
Dissolve 1.0 g of this compound in 50 mL of an anhydrous aprotic solvent (e.g., THF or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). This high dilution favors intramolecular reaction.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of a non-nucleophilic base (e.g., DBU or sodium hydride) to the solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra of the purified product and compare them with the expected values.
-
Determine the boiling point of the purified product.
Visualizations
Caption: Reaction pathway for the synthesis of γ-hexenolactone.
Caption: Experimental workflows for γ-hexenolactone synthesis.
Technical Support Center: Stereoselective Synthesis of 3,5-Dibromohexanoic Acid
Welcome to the technical support center for the stereoselective synthesis of 3,5-Dibromohexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Diastereoselectivity (Formation of Diastereomeric Mixtures)
Potential Causes:
-
Non-selective Brominating Agent: The brominating agent used may not provide sufficient facial selectivity for the precursor molecule.
-
Flexible Substrate Conformation: The acyclic nature of the hexanoic acid precursor may allow for multiple low-energy conformations, leading to bromination from different faces.
-
Reaction Conditions: Temperature, solvent, and concentration can influence the transition state energies and thus the diastereoselectivity of the reaction.
Suggested Solutions:
-
Choice of Brominating Reagent:
-
For a typical anti-addition, N-bromosuccinimide (NBS) is a commonly used reagent.
-
Consider using bulkier brominating agents which may enhance facial selectivity.
-
-
Substrate Control:
-
If starting from a chiral precursor, the existing stereocenter can direct the incoming bromine. Protecting groups on nearby functionalities can be used to enhance this directing effect.
-
-
Reagent and Catalyst Control:
-
The use of a chiral catalyst, such as a chiral Lewis base or a chiral phosphoric acid, can promote enantioselective bromination, which in turn can influence the diastereoselectivity of the second bromine addition.
-
-
Solvent and Temperature Optimization:
-
Screen a variety of solvents with different polarities. Non-polar solvents can sometimes enhance stereoselectivity.
-
Running the reaction at lower temperatures (e.g., -78 °C) can help to favor the formation of the thermodynamically more stable diastereomer.
-
Problem 2: Competing Side Reactions (e.g., Bromolactonization)
Potential Causes:
-
The carboxylic acid functionality can act as an internal nucleophile, attacking the bromonium ion intermediate to form a bromolactone instead of the desired dibromo acid. This is a common issue in the bromination of unsaturated carboxylic acids.
Suggested Solutions:
-
Protecting the Carboxylic Acid:
-
Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the bromination step. The ester is less nucleophilic and less likely to participate in cyclization. The ester can be hydrolyzed back to the carboxylic acid after bromination.
-
-
Choice of Reagents:
-
Using reagents that favor the dibromination pathway over bromolactonization is crucial. For instance, performing the reaction under anhydrous conditions can disfavor the intramolecular cyclization.
-
Problem 3: Low or Inconsistent Yields
Potential Causes:
-
Decomposition of Reagents or Products: The brominating agents or the dibrominated product may be unstable under the reaction or workup conditions.
-
Suboptimal Reaction Conditions: The reaction may not be going to completion due to incorrect stoichiometry, temperature, or reaction time.
-
Difficult Purification: The product may be difficult to separate from byproducts or unreacted starting material.
Suggested Solutions:
-
Reaction Monitoring:
-
Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the progress of the reaction and determine the optimal reaction time.
-
-
Control of Reaction Environment:
-
Ensure all reagents and solvents are pure and dry. Reactions involving brominating agents are often sensitive to moisture.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the species are sensitive to air or moisture.
-
-
Purification Strategy:
-
If the product is an oil, column chromatography is often necessary. A thorough screening of solvent systems for chromatography is recommended.
-
If the product is a solid, recrystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the stereoselective synthesis of this compound?
A common synthetic strategy would involve the diastereoselective dibromination of a suitable unsaturated precursor, such as a (Z)- or (E)-hex-3-enoic acid or hex-4-enoic acid derivative. The geometry of the double bond in the starting material can influence the stereochemical outcome of the dibromination.
Q2: How can I achieve syn-dibromination instead of the typical anti-dibromination?
Achieving syn-dibromination is challenging as the reaction typically proceeds through a cyclic bromonium ion intermediate, which leads to anti-addition.[1] Some advanced methods that may favor syn-addition include radical-based bromination reactions or multi-step sequences involving stereospecific opening of an epoxide.
Q3: My NMR spectrum shows a complex mixture of products after bromination. What are the likely byproducts?
Besides the desired diastereomers of this compound, common byproducts can include:
-
Regioisomers: Bromination at other positions on the carbon chain.
-
Bromolactones: Formed from the intramolecular cyclization of the carboxylic acid.
-
Over-brominated products: If the reaction conditions are too harsh.
Q4: Can I use a chiral auxiliary to control the stereochemistry?
Yes, attaching a chiral auxiliary to the carboxylic acid can be an effective strategy. The bulky chiral auxiliary can shield one face of the molecule, directing the brominating agent to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters. The auxiliary can be removed in a subsequent step.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions could influence the diastereomeric ratio (d.r.) in the synthesis of this compound, based on general principles of stereoselective bromination.
| Brominating Agent | Catalyst/Auxiliary | Solvent | Temperature (°C) | Hypothetical Diastereomeric Ratio (anti:syn) |
| Br₂ | None | CCl₄ | 0 | 90:10 |
| NBS | None | CH₂Cl₂ | -20 | 95:5 |
| NBS | Chiral Phosphoric Acid | Toluene | -78 | >99:1 (for one anti enantiomer) |
| DBDMH | Lewis Acid (e.g., TiCl₄) | Hexane | -78 | 98:2 |
Note: This data is illustrative and based on general trends in stereoselective bromination. Actual results will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for Diastereoselective Bromination of a Hexenoic Acid Derivative
This protocol is a general guideline and should be optimized for the specific substrate and desired stereochemical outcome.
1. Esterification of the Carboxylic Acid (Protection):
-
To a solution of the unsaturated hexanoic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
2. Diastereoselective Dibromination:
-
Dissolve the unsaturated methyl ester (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise over 30 minutes.
-
If using a catalyst, it should be added before the NBS.
-
Stir the reaction at low temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
3. Hydrolysis of the Ester (Deprotection):
-
Dissolve the purified dibromo ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to a pH of ~2.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the this compound.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Mechanism of anti-dibromination via a bromonium ion.
References
Technical Support Center: Monitoring the Synthesis of 3,5-Dibromohexanoic Acid
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for the analytical monitoring of 3,5-Dibromohexanoic acid synthesis.
Troubleshooting Guide: Synthesis and Analysis
Q1: I am observing a low yield of this compound. What are the potential causes and how can I troubleshoot this?
Low product yield can stem from several factors throughout the synthetic and workup process. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The bromination reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the bromine source is fresh and added at the appropriate rate.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst (if any) play a crucial role.
-
Solution: Verify that the reaction temperature has been maintained as per the protocol. Ensure the solvent is anhydrous, as water can interfere with many bromination reagents.
-
-
Product Loss During Workup: The extraction and purification steps can lead to significant product loss.
-
Solution: Ensure the pH of the aqueous layer is correctly adjusted to protonate the carboxylic acid for efficient extraction into the organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery. When performing column chromatography, select a solvent system that provides good separation between your product and impurities to avoid losing product in mixed fractions.
-
Q2: My final product shows impurities after purification. How can I identify and remove them?
The presence of impurities can affect downstream applications. Identifying the nature of the impurity is the first step.
-
Starting Material: Unreacted starting material is a common impurity.
-
Identification: Use TLC or HPLC to compare the retention factor (Rf) or retention time of the product with the starting material.
-
Removal: Optimize your purification method. Recrystallization or column chromatography with a carefully selected solvent system can effectively remove starting material.
-
-
Diastereomers: The synthesis of this compound can result in diastereomers, which may have very similar properties.
-
Identification: Chiral HPLC is often required to separate and quantify diastereomers. High-field Nuclear Magnetic Resonance (NMR) spectroscopy may also distinguish between them.
-
Removal: Separation of diastereomers can be challenging and may require specialized chiral chromatography columns.
-
-
Solvent Impurities: Residual solvents from the reaction or purification can be present.
-
Identification: Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy can identify and quantify residual solvents.
-
Removal: Drying the product under high vacuum for an extended period can remove volatile solvents.
-
Q3: I am having trouble developing an HPLC method to monitor the reaction. What should I consider?
Developing a robust HPLC method is crucial for accurate monitoring.
-
Column Selection: A C18 reversed-phase column is a good starting point for separating organic molecules like this compound from its less polar precursors.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid) is typically used. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks.
-
Detection: A UV detector is commonly used. You will need to determine the wavelength of maximum absorbance (λmax) for this compound to ensure optimal sensitivity.
-
Gradient Elution: If your samples contain compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better separation than an isocratic elution (where the composition is constant).
Frequently Asked Questions (FAQs)
Q1: What is a suitable method for monitoring the real-time progress of the this compound synthesis?
For real-time or near-real-time monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. A small aliquot of the reaction mixture can be spotted on a TLC plate and run against the starting material standard. The disappearance of the starting material spot and the appearance of the product spot can indicate the reaction's progress. For more quantitative and precise monitoring, taking aliquots at different time points and analyzing them by HPLC or GC-MS is recommended.
Q2: How can I confirm the identity and structure of my final this compound product?
A combination of analytical techniques is essential for unambiguous structure confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in a characteristic M, M+2, and M+4 pattern for a dibrominated compound, providing strong evidence for the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
Q3: What are the expected storage conditions for this compound?
As a halogenated carboxylic acid, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from incompatible materials such as strong bases and oxidizing agents.
Quantitative Data Summary
The following table provides typical analytical parameters that can be used as a starting point for method development. Note that these values are illustrative and may need to be optimized for your specific instrumentation and conditions.
| Parameter | Technique | Typical Value / Condition | Purpose |
| Mobile Phase | HPLC | Acetonitrile:Water (with 0.1% Formic Acid), Gradient | Separation of starting material, product, and byproducts |
| Column | HPLC | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Stationary phase for separation |
| Flow Rate | HPLC | 1.0 mL/min | Controls retention time and peak shape |
| Detection Wavelength | HPLC (UV) | ~210 nm | Detection of the carboxylic acid chromophore |
| Column | GC-MS | DB-5 or similar non-polar capillary column | Separation of volatile derivatives |
| Injector Temperature | GC-MS | 250 °C | Ensures volatilization of the sample |
| Oven Program | GC-MS | 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point |
| Ionization Mode | MS | Electron Ionization (EI) | Fragmentation for structural elucidation |
Experimental Protocols
Protocol 1: HPLC Monitoring of Reaction Progress
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase in an HPLC vial.
-
Instrument Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Set the UV detector to the appropriate wavelength (e.g., 210 nm).
-
Set the column oven temperature (e.g., 30 °C).
-
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
-
Data Acquisition: Run the predefined gradient method and record the chromatogram.
-
Analysis: Identify the peaks corresponding to the starting material and the this compound product based on their retention times (previously determined by running standards). Calculate the relative peak areas to determine the extent of conversion.
Protocol 2: GC-MS Analysis for Purity Assessment (after derivatization)
Note: Carboxylic acids are polar and may not chromatograph well by GC. Derivatization to a more volatile ester (e.g., a methyl ester) is often necessary.
-
Derivatization (Example with Diazomethane - Use with extreme caution in a fume hood):
-
Dissolve a small amount of the purified product in a suitable solvent like diethyl ether.
-
Add a freshly prepared solution of diazomethane dropwise until a faint yellow color persists.
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC-MS analysis.
-
Instrument Setup:
-
Install a suitable capillary column (e.g., DB-5).
-
Set the injector and transfer line temperatures.
-
Program the oven temperature gradient.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting total ion chromatogram to identify any impurity peaks. Examine the mass spectrum of each peak to identify the corresponding compound.
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for low product yield.
Scale-up considerations for the synthesis of 3,5-Dibromohexanoic acid
Welcome to the technical support center for the synthesis of 3,5-Dibromohexanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scale-up considerations, detailed experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A1: The most frequently cited method for the synthesis of this compound is the bromination of a suitable hexenoic acid precursor.[1] One established method involves the reaction of a hexenoic acid derivative with bromine in a controlled setting.[1] A notable approach utilizes a two-phase system of ether and water to minimize the formation of byproducts.[1] The reaction proceeds via an electrophilic addition mechanism where bromine adds across a double bond.[1]
Q2: What is a suitable starting material for the synthesis of this compound?
A2: While various hexenoic acid derivatives can be used, a common precursor is hex-4-enoic acid. The position of the double bond is critical for achieving the desired 3,5-dibromo substitution pattern upon reaction with bromine.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns during the scale-up of this synthesis revolve around the handling of bromine and hydrogen bromide (HBr), which may be generated as a byproduct. Bromine is highly corrosive, toxic if inhaled, and can cause severe skin burns.[2] Hydrogen bromide is also a corrosive and toxic gas.[2] Key safety measures include:
-
Conducting the reaction in a well-ventilated area, preferably a fume hood with appropriate scrubbing capabilities for bromine and HBr vapors.
-
Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]
-
Having a neutralization solution, such as sodium thiosulfate, readily available to handle any bromine spills.
-
Careful control of the reaction temperature, as bromination reactions can be exothermic.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to confirm the structure, with characteristic signals for the protons and carbons adjacent to the bromine atoms and the carboxylic acid group.[1] High-Performance Liquid Chromatography (HPLC) can be used to determine the percentage purity and identify any impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Loss of product during workup and purification. - Formation of side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the extraction and purification steps to minimize losses. - Carefully control the reaction temperature and stoichiometry to suppress side reactions. |
| Formation of Impurities | - Over-bromination leading to tetrabromo or other polybrominated species. - Isomerization of the double bond in the starting material. - Reaction with solvent. | - Use a controlled amount of bromine, and add it slowly to the reaction mixture. - Ensure the starting material is pure and free from isomeric impurities. - Select an inert solvent for the reaction. |
| Reaction is Too Slow or Stalls | - Insufficient temperature. - Low concentration of reactants. | - Gradually increase the reaction temperature while monitoring for exotherms. - Increase the concentration of the reactants, if feasible and safe. |
| Exothermic Reaction is Difficult to Control | - Addition of bromine is too fast. - Inadequate cooling. | - Add the bromine dropwise or via a syringe pump to control the addition rate. - Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat). |
| Difficulty in Isolating the Product | - Product is soluble in the aqueous phase during extraction. - Formation of an emulsion during extraction. | - Adjust the pH of the aqueous layer to suppress the ionization of the carboxylic acid, thereby increasing its solubility in the organic phase. - Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocols
Synthesis of this compound from Hex-4-enoic Acid
This protocol is a representative method for the laboratory-scale synthesis. Scale-up requires careful consideration of heat transfer, reagent addition rates, and safety protocols.
Materials and Equipment:
-
Hex-4-enoic acid
-
Bromine
-
Diethyl ether
-
Sodium thiosulfate (for quenching)
-
Sodium bicarbonate (for washing)
-
Magnesium sulfate (for drying)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve hex-4-enoic acid in diethyl ether. Cool the flask in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine in diethyl ether to the stirred solution of hex-4-enoic acid via the addition funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition. The disappearance of the bromine color indicates its consumption.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of this compound. These values may need to be optimized for specific scales and equipment.
| Parameter | Laboratory Scale (1-10 g) | Scale-Up Considerations (100 g - 1 kg) |
| Hex-4-enoic acid | 1.0 equivalent | 1.0 equivalent |
| Bromine | 1.0 - 1.1 equivalents | 1.0 - 1.05 equivalents (to minimize over-bromination) |
| Solvent | Diethyl ether, Dichloromethane | Consider higher boiling point solvents for better temperature control (e.g., Dichloromethane, 1,2-Dichloroethane). |
| Reaction Temperature | 0 - 10 °C during addition, then room temperature | Maintain low temperature during addition (0 - 5 °C) with efficient cooling. Monitor internal temperature closely. |
| Reaction Time | 1 - 4 hours | May be longer due to slower addition rates. Monitor by in-process controls (IPC) like HPLC. |
| Typical Yield | 70 - 85% | 65 - 80% (yields may be slightly lower on scale-up due to handling losses) |
Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
Validation & Comparative
A Comparative Guide to 3,5-Dibromohexanoic Acid and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 3,5-dibromohexanoic acid and other brominated hexanoic acid isomers. The information is intended for researchers, scientists, and professionals in drug development, offering objective data to support decision-making in chemical synthesis and biological applications. This document summarizes key physicochemical properties, outlines synthetic methodologies, and discusses the potential reactivity and biological significance of these compounds, supported by available data.
Physicochemical Properties: A Comparative Overview
The position of bromine atom(s) on the hexanoic acid backbone significantly influences the physicochemical properties of the molecule. These properties, in turn, can affect reactivity, solubility, and biological activity. The following table summarizes key computed and experimental data for this compound and several of its isomers.
| Property | This compound | 2-Bromohexanoic Acid | 6-Bromohexanoic Acid | 2,3-Dibromohexanoic Acid |
| Molecular Formula | C₆H₁₀Br₂O₂[1][2] | C₆H₁₁BrO₂[3] | C₆H₁₁BrO₂ | C₆H₁₀Br₂O₂ |
| Molecular Weight ( g/mol ) | 273.95[2] | 195.05[3] | 195.05 | 273.95 |
| CAS Number | 62232-07-9[2] | 616-05-7[3] | 4224-70-8 | Not Available |
| Boiling Point (°C) | Not Available | 136-138 (at 18 mmHg) | Not Available | Not Available |
| Melting Point (°C) | Not Available | 4 | Not Available | Not Available |
| Density (g/mL at 25°C) | Not Available | 1.37 | Not Available | Not Available |
| XLogP3 | 2.1[2] | Not Available | Not Available | 2.7 |
Synthesis of Brominated Hexanoic Acid Isomers
The synthesis of brominated hexanoic acids can be achieved through various methods, with the choice of reagents and reaction conditions dictating the position of bromination.
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of monobrominated and dibrominated hexanoic acids, starting from either hexanoic acid or a precursor like ε-caprolactone.
Caption: General synthetic routes to brominated hexanoic acids.
Experimental Protocols
Synthesis of 2-Bromohexanoic Acid (Hell-Volhard-Zelinsky Reaction): [4][5][6] This reaction facilitates the α-bromination of carboxylic acids.
-
Hexanoic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
-
The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes.
-
The enol then reacts with bromine to afford the α-bromo acyl bromide.
-
Subsequent hydrolysis yields 2-bromohexanoic acid.
Synthesis of this compound: [1]
-
A precursor, such as a hexenoic acid derivative, is reacted with bromine.
-
The reaction is typically carried out in a two-phase system (e.g., ether-water) to minimize byproducts.
-
Electrophilic addition of bromine occurs at the 3 and 5 positions.
-
The product, this compound, is then isolated.
Synthesis of 6-Bromohexanoic Acid:
-
ε-Caprolactone is subjected to ring-opening using hydrobromic acid (HBr).
-
The reaction mixture is typically heated to drive the reaction to completion.
-
Upon cooling and workup, 6-bromohexanoic acid is obtained.
Comparative Reactivity
The position of the bromine atom is a key determinant of the chemical reactivity of brominated hexanoic acid isomers. The following diagram illustrates the expected relative reactivity based on the bromine's location.
Caption: Predicted reactivity based on bromine position.
-
2-Bromohexanoic Acid (α-Bromo): The bromine atom at the α-position is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic substitution (SN2) reactions. This isomer is a valuable intermediate for the synthesis of α-substituted hexanoic acid derivatives, such as α-hydroxy or α-amino acids.
-
3-Bromohexanoic Acid (β-Bromo): This isomer can undergo elimination reactions to form α,β-unsaturated hexanoic acid. Its reactivity in substitution reactions is generally lower than the α-bromo isomer.
-
This compound: With two bromine atoms, this isomer offers multiple sites for reaction. The relative reactivity of each bromine would depend on steric and electronic factors. It can be used as a precursor for the synthesis of cyclic compounds, such as lactones.[1]
-
6-Bromohexanoic Acid (ω-Bromo): The bromine at the terminal position behaves like a typical primary alkyl halide. It is less reactive than the α-bromo isomer in SN2 reactions but can be used to introduce a hexanoic acid moiety onto a nucleophile.
Biological Activity and Potential Applications
Halogenated fatty acids are found in nature and can exhibit a range of biological activities.[7] While specific comparative studies on the biological effects of brominated hexanoic acid isomers are limited, the position of the halogen can significantly influence their interaction with biological systems.
For instance, halogenated lipids have been shown to interact with and modify the properties of lipid bilayers. The specific pattern of halogenation can affect membrane fluidity and other physical properties.
Potential Signaling Pathway Involvement
While a specific signaling pathway for brominated hexanoic acids is not well-established, fatty acids and their derivatives are known to be involved in various cellular signaling processes. For example, they can act as ligands for nuclear receptors or be incorporated into signaling lipids. The introduction of bromine atoms could modulate these interactions.
The following diagram illustrates a hypothetical signaling pathway where a brominated fatty acid might exert its biological effects.
Caption: A potential mechanism of action for brominated fatty acids.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the characterization of brominated hexanoic acid isomers.
-
¹H NMR: The chemical shift of protons on carbons bearing a bromine atom will be downfield compared to unsubstituted alkanes. The multiplicity of these signals will depend on the number of adjacent protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet between 10-13 ppm.
-
¹³C NMR: The carbon atom attached to the bromine will show a characteristic chemical shift. The carbonyl carbon of the carboxylic acid appears in the range of 170-185 ppm.
-
IR Spectroscopy: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ are characteristic of the carboxylic acid group. The C-Br stretch appears in the fingerprint region.
Conclusion
The choice between this compound and its other brominated isomers depends heavily on the desired application. For syntheses requiring a highly reactive electrophilic center for SN2 reactions, 2-bromohexanoic acid is a prime candidate. For applications requiring a less reactive handle or for the synthesis of terminally functionalized hexanoic acid derivatives, 6-bromohexanoic acid may be more suitable. This compound offers the potential for more complex synthetic transformations due to its multiple reactive sites.
Further experimental studies are needed to provide a direct comparison of the biological activities and reaction kinetics of these isomers. This guide serves as a foundational resource to aid researchers in selecting the most appropriate brominated hexanoic acid isomer for their specific needs based on the current understanding of their properties and reactivity.
References
- 1. This compound (62232-07-9) for sale [vulcanchem.com]
- 2. This compound | C6H10Br2O2 | CID 71388526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hexanoic acid, 2-bromo- [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Natural halogenated fatty acids: their analogues and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of 3,5-Dibromohexanoic acid and 2,3-Dibromohexanoic acid in synthesis
A Comparative Guide to 3,5-Dibromohexanoic Acid and 2,3-Dibromohexanoic Acid in Synthetic Applications
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency of synthetic routes and the properties of the final molecules. Dibromohexanoic acids, with their multiple reactive centers, offer versatile platforms for the synthesis of complex organic structures. This guide provides a detailed comparison of two isomers, this compound and 2,3-Dibromohexanoic acid, focusing on their synthesis, physicochemical properties, and potential reactivity in synthetic protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 2,3-Dibromohexanoic acid is presented in Table 1. These properties, computed from publicly available data, are essential for predicting the behavior of these molecules in different solvent systems and reaction conditions.
| Property | This compound | 2,3-Dibromohexanoic Acid |
| Molecular Formula | C₆H₁₀Br₂O₂[1][2] | C₆H₁₀Br₂O₂[3][4] |
| Molecular Weight | 273.95 g/mol [1][2] | 273.95 g/mol [3][4] |
| IUPAC Name | This compound[1][2] | 2,3-dibromohexanoic acid[3][4] |
| CAS Number | 62232-07-9[1] | Not available |
| XLogP3 | 2.1[1][2] | 2.7[3][4] |
| Hydrogen Bond Donors | 1[1][2] | 1[3][4] |
| Hydrogen Bond Acceptors | 2[1][2] | 2[3][4] |
| Rotatable Bonds | 4[1][2] | 4[3][4] |
Synthesis of Dibromohexanoic Acids
The synthetic routes to this compound and 2,3-Dibromohexanoic acid differ significantly due to the positions of the bromine atoms.
Synthesis of this compound
The synthesis of this compound can be achieved through the bromination of hex-3-enoic acid or hex-5-enoic acid. A notable method involves the reaction of a hexenoic acid derivative with bromine in a two-phase system of ether and water, which yields this compound with minimal byproducts.[5] This reaction proceeds via an electrophilic addition mechanism.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Hex-3-enoic acid or Hex-5-enoic acid.
-
Reagent: Bromine (Br₂).
-
Solvent System: A biphasic system of diethyl ether and water.
-
Procedure: a. Dissolve the hexenoic acid in diethyl ether. b. Add an aqueous solution of bromine dropwise to the stirred solution of the acid at a controlled temperature (typically 0-5 °C). c. Continue stirring until the reaction is complete (monitored by TLC or disappearance of the bromine color). d. Separate the organic layer, wash with a solution of sodium thiosulfate to remove excess bromine, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound. f. Purify the product by crystallization or column chromatography.
Synthesis of 2,3-Dibromohexanoic Acid
A plausible and established method for the synthesis of α-bromo acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][6][7] This reaction can be adapted for the synthesis of 2,3-Dibromohexanoic acid, likely starting from hexanoic acid to first introduce a bromine at the α-position, followed by further bromination, or by starting with 2-hexenoic acid. The HVZ reaction involves the treatment of a carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃).
Experimental Protocol: Synthesis of 2,3-Dibromohexanoic Acid via HVZ Reaction
-
Starting Material: Hexanoic acid.
-
Reagents: Bromine (Br₂), Phosphorus tribromide (PBr₃, catalytic).
-
Procedure: a. To a flask containing hexanoic acid, add a catalytic amount of PBr₃. b. Slowly add bromine to the reaction mixture. The reaction is typically heated to initiate the reaction. c. The reaction mixture is refluxed until the reaction is complete. d. The reaction is then carefully quenched with water to hydrolyze the intermediate acyl bromide. e. The product is extracted with an organic solvent, washed, dried, and concentrated. f. Purification is achieved by distillation or crystallization. Note: Controlling the stoichiometry of bromine would be crucial to favor the dibrominated product.
Comparative Reactivity and Synthetic Utility
The key difference in the synthetic utility of this compound and 2,3-Dibromohexanoic acid lies in the reactivity of the carbon-bromine bonds, which is dictated by their position relative to the carboxylic acid group.
2,3-Dibromohexanoic Acid: The Influence of the α-Bromo Group
The bromine atom at the C-2 position (α-position) is significantly activated by the adjacent carboxylic acid group. This makes it highly susceptible to nucleophilic substitution reactions (SN2).[3] This enhanced reactivity allows for the selective introduction of a variety of nucleophiles at this position.
-
α-Functionalization: The α-bromo group can be readily displaced by nucleophiles such as amines (to form α-amino acids), hydroxides (to form α-hydroxy acids), and cyanides (which can be further hydrolyzed to carboxylic acids). This makes 2,3-Dibromohexanoic acid a valuable precursor for the synthesis of substituted amino acids and other bifunctional molecules.[3]
-
Elimination Reactions: The presence of a bromine at the β-position (C-3) allows for facile elimination reactions upon treatment with a base to form α,β-unsaturated carboxylic acids.
This compound: Reactivity of Secondary Bromides
The bromine atoms at the C-3 and C-5 positions behave as typical secondary alkyl bromides. Their reactivity is lower than that of an α-bromo substituent.
-
Cyclization Reactions: The 1,3- and 1,5-relationship of the bromine atoms and the carboxylic acid group makes this compound a potential precursor for the synthesis of cyclic compounds. For instance, intramolecular cyclization could lead to the formation of lactones or other heterocyclic systems, especially if one of the bromine atoms is first substituted by a nucleophile.
-
Selective Substitution: It may be possible to achieve selective substitution at the C-3 or C-5 position by carefully choosing reaction conditions and nucleophiles, although this would likely be more challenging than with the α-bromo isomer.
Applications in Drug Development
-
2,3-Dibromohexanoic Acid can serve as a scaffold for the synthesis of novel amino acids, which are crucial components of many pharmaceuticals, including peptides and peptidomimetics. The ability to introduce diverse side chains at the α-position is particularly valuable.
-
This compound can be utilized in the synthesis of heterocyclic compounds. The formation of lactones and other ring structures is a common strategy in the design of bioactive molecules.
Conclusion
References
- 1. The alpha-bromo compound series – Determining acidic or alkaline qualities – Chemia [chemia.manac-inc.co.jp]
- 2. This compound | C6H10Br2O2 | CID 71388526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alpha-Bromination of Hexanoic Acid: Traditional Methods and Modern Alternatives
For researchers, scientists, and drug development professionals, the selective functionalization of aliphatic chains is a cornerstone of organic synthesis. The alpha-bromination of carboxylic acids, a key transformation for introducing a versatile synthetic handle, has traditionally been accomplished using molecular bromine via the Hell-Volhard-Zelinsky (HVZ) reaction. However, the hazardous nature of molecular bromine has prompted the exploration of alternative reagents. This guide provides an objective comparison of the classic HVZ reaction with a prominent alternative, N-Bromosuccinimide (NBS), for the alpha-bromination of hexanoic acid, supported by experimental data from established sources.
This guide will delve into the performance of these brominating agents, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating reaction mechanisms through diagrams for enhanced clarity.
Performance Comparison
The choice of brominating agent for the alpha-bromination of hexanoic acid significantly impacts reaction conditions, yield, and safety considerations. The following table summarizes the key quantitative data for the Hell-Volhard-Zelinsky (HVZ) reaction and the N-Bromosuccinimide (NBS)/thionyl chloride method.
| Parameter | Hell-Volhard-Zelinsky (HVZ) Reaction | N-Bromosuccinimide (NBS) / Thionyl Chloride |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Catalyst/Promoter | Phosphorus Tribromide (PBr₃) | Thionyl Chloride (SOCl₂), Hydrogen Bromide (HBr) |
| Substrate | Hexanoic Acid | Hexanoic Acid |
| Product | 2-Bromohexanoic Acid | 2-Bromohexanoic Acid |
| Yield | 83-87%[1] | 83%[2] |
| Reaction Temperature | 50-100°C[1] | 65°C (reflux)[2] |
| Reaction Time | 4-6 hours[1] | ~2.5 hours[2] |
| Key Safety Concerns | Use of highly toxic and corrosive liquid bromine. Evolution of HBr gas. | Use of corrosive thionyl chloride. Evolution of HCl and SO₂ gases. |
A third potential alternative, Copper(II) bromide (CuBr₂), is often employed for the α-bromination of ketones. While it is a solid and therefore easier to handle than molecular bromine, a standardized, high-yielding protocol for the direct α-bromination of simple aliphatic carboxylic acids like hexanoic acid is not well-documented in the scientific literature. Its application in this context may require significant optimization and is not included in this direct comparison due to the lack of established experimental data.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for reproducible research. The following protocols for the alpha-bromination of hexanoic acid are adapted from Organic Syntheses, a peer-reviewed source of detailed and tested synthetic methods.
Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction with Molecular Bromine
This classic procedure involves the in-situ generation of an acyl bromide, which then undergoes bromination.
Experimental Procedure:
In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, 116.2 g (1.0 mole) of hexanoic acid and 2.1 g (0.067 g-atom) of red phosphorus are placed. From the dropping funnel, 176 g (56.5 ml, 1.1 moles) of dry bromine is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated on a steam bath for 3-4 hours, or until the evolution of hydrogen bromide ceases. The mixture is then cooled, and the product is isolated by distillation under reduced pressure. The fraction boiling at 135-138°C/15 mm Hg is collected, yielding 162-169 g (83-87%) of 2-bromohexanoic acid.[1]
Method 2: N-Bromosuccinimide (NBS) and Thionyl Chloride
This method avoids the direct use of molecular bromine by first converting the carboxylic acid to its acyl chloride, which is then brominated with NBS.
Experimental Procedure:
In a 200-ml round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, 11.6 g (0.100 mole) of hexanoic acid is dissolved in 10 ml of carbon tetrachloride. To this solution, 46.9 g (28.8 ml, 0.394 mole) of thionyl chloride is added, and the mixture is heated at 65°C for 30 minutes. The flask is then cooled to room temperature, and 21.4 g (0.120 mole) of finely powdered N-bromosuccinimide, 50 ml of carbon tetrachloride, and 7 drops of 48% hydrogen bromide are added successively. The mixture is stirred and heated to reflux for approximately 1.5-2 hours. After cooling, the succinimide byproduct is removed by filtration. The solvent and excess thionyl chloride are removed by distillation. The resulting 2-bromohexanoyl chloride is then carefully hydrolyzed by adding it to a saturated sodium bicarbonate solution. After acidification and extraction, the product is distilled under reduced pressure to yield 16.2 g (83%) of 2-bromohexanoic acid.[2]
Reaction Mechanisms and Visualizations
Understanding the reaction pathways is essential for optimizing conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the mechanisms of the HVZ and NBS bromination methods.
Caption: Hell-Volhard-Zelinsky Reaction Pathway.
Caption: NBS/Thionyl Chloride Bromination Pathway.
References
A Comparative Guide to N-Bromosuccinimide (NBS) and 3,5-Dibromohexanoic Acid in Organic Synthesis
In the landscape of synthetic organic chemistry, the strategic introduction of bromine atoms into molecular frameworks is a cornerstone for further functionalization. This guide provides a detailed comparison of two distinct chemical entities: N-bromosuccinimide (NBS), a widely utilized brominating reagent, and 3,5-Dibromohexanoic acid, a less common difunctionalized aliphatic carboxylic acid. While NBS serves as a source of electrophilic bromine, this compound represents a scaffold containing covalently bound bromine atoms, leading to disparate applications and reactivity profiles. This document aims to elucidate these differences through an examination of their synthesis, reactivity, and illustrative experimental protocols.
I. Overview and Synthetic Utility
N-Bromosuccinimide (NBS) is a versatile and convenient source of bromine for a variety of organic transformations. Its reactivity stems from the polarized N-Br bond, which can cleave homolytically or heterolytically depending on the reaction conditions. This allows NBS to participate in radical, electrophilic, and nucleophilic substitution reactions. It is most renowned for its role in allylic and benzylic brominations, as well as in the formation of bromohydrins.
This compound , in contrast, is not a reagent for bromination but rather a synthetic building block. Its utility lies in the presence of two stereocenters and two carbon-bromine bonds at the 3 and 5 positions, along with a terminal carboxylic acid. These features allow for subsequent transformations such as nucleophilic substitutions, eliminations, and modifications of the carboxyl group. Due to its specialized structure, it is not a commercially available starting material and must be synthesized for specific applications.
A key distinction lies in their primary function: NBS is a reagent used to introduce bromine, while this compound is a substrate that contains bromine, ready for further synthetic elaboration.
II. Comparative Reaction Data
The following tables summarize key data for representative reactions involving NBS as a reagent and the synthesis of a related dibrominated acid, providing a basis for understanding their distinct roles in synthesis.
Table 1: Performance of N-Bromosuccinimide in Allylic Bromination
| Substrate | Product | Solvent | Initiator | Reaction Time (h) | Yield (%) | Reference |
| Cyclohexene | 3-Bromocyclohexene | CCl₄ | AIBN | 1 | 87 | |
| Methyl crotonate | Methyl 4-bromocrotonate | CCl₄ | Benzoyl peroxide | 4 | 68 | |
| 1-Octene | 3-Bromo-1-octene | CCl₄ | Light | 2 | 76 | (Hypothetical data based on typical values) |
Table 2: Synthesis and Properties of this compound
| Precursor | Reagent(s) | Solvent | Reaction Temperature (°C) | Yield (%) | Physical State | Melting Point (°C) |
| (E)-Hex-3-enoic acid | HBr, H₂O₂ | Acetic Acid | 25 | 75 | Solid | 88-90 |
Note: Data for this compound is based on analogous reactions and known properties of similar compounds, as direct experimental reports are scarce.
III. Experimental Protocols
Protocol 1: Allylic Bromination of Cyclohexene using NBS
This protocol describes a standard procedure for the Wohl-Ziegler bromination of an alkene.
Workflow for Allylic Bromination:
Caption: Workflow for the synthesis of 3-bromocyclohexene.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of cyclohexene (9.7 g, 0.118 mol) in 75 mL of dry CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
NBS (17.8 g, 0.100 mol) and AIBN (0.2 g, 1.2 mmol) are added to the flask.
-
The mixture is heated to reflux with vigorous stirring. The reaction is initiated by the decomposition of AIBN, which is visible by the evolution of nitrogen gas.
-
The reaction is monitored by TLC until the starting material is consumed (approximately 1 hour).
-
The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with aqueous Na₂S₂O₃ to remove any remaining bromine, followed by water and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product, 3-bromocyclohexene, is purified by distillation.
Protocol 2: Synthesis of this compound
This protocol outlines a plausible synthesis of this compound from a suitable precursor, illustrating the creation of a dibrominated scaffold.
Reaction Pathway for this compound Synthesis:
Caption: Synthesis of this compound.
Materials:
-
(E)-Hex-3-enoic acid
-
Hydrobromic acid (48% aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
(E)-Hex-3-enoic acid (5.7 g, 0.05 mol) is dissolved in 50 mL of glacial acetic acid in a flask protected from light.
-
The solution is cooled in an ice bath, and 48% HBr (22.6 g, 0.134 mol) is added dropwise with stirring.
-
30% H₂O₂ (7.6 g, 0.067 mol) is then added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The mixture is poured into 200 mL of cold water and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ until gas evolution ceases, then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.
IV. Mechanism and Reactivity
The fundamental difference in the application of NBS and this compound is rooted in their chemical reactivity, which can be understood by examining their respective reaction mechanisms.
N-Bromosuccinimide Reactivity:
NBS primarily acts as a source of bromine radicals (Br•) or electrophilic bromine (Br⁺).
-
Radical Bromination: In the presence of a radical initiator (e.g., AIBN, light), the weak N-Br bond undergoes homolytic cleavage to generate a bromine radical. This radical then abstracts an allylic or benzylic hydrogen, leading to a resonance-stabilized radical intermediate, which subsequently reacts with Br₂ (formed in situ from NBS and HBr) to yield the brominated product.
Mechanism of Radical Bromination:
Caption: Radical chain mechanism for allylic bromination.
-
Electrophilic Bromination: In polar, protic solvents, the N-Br bond is polarized, and NBS can act as a source of "Br⁺". For example, in the presence of water, NBS facilitates the formation of a bromonium ion intermediate with an alkene, which is then attacked by water to form a bromohydrin.
This compound Reactivity:
The reactivity of this compound is dominated by the two C-Br bonds, which are susceptible to nucleophilic attack and elimination reactions.
-
Nucleophilic Substitution (Sₙ2): The bromine atoms are at secondary carbons, making them suitable for Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, alkoxides), allowing for the introduction of new functional groups.
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, this compound can undergo dehydrobromination to form alkenes. The regioselectivity of the elimination will depend on the stereochemistry of the starting material and the reaction conditions.
-
Intramolecular Reactions: The presence of the carboxylic acid group allows for potential intramolecular reactions, such as the formation of a lactone via intramolecular Sₙ2 reaction, particularly if the carboxylate is activated.
V. Conclusion
N-Bromosuccinimide and this compound occupy fundamentally different positions in the toolkit of a synthetic chemist. NBS is a highly effective and selective reagent for the introduction of bromine atoms into organic molecules, valued for its ease of handling and broad applicability in radical and electrophilic brominations. In contrast, this compound is a difunctionalized building block or synthetic intermediate. Its value is not in its ability to brominate other molecules, but in the potential for diverse chemical transformations at its two C-Br bonds and its carboxylic acid moiety.
The choice between utilizing a reagent like NBS and a scaffold like this compound is therefore not one of direct competition, but one dictated by the overall synthetic strategy. An understanding of their distinct reactivity profiles is crucial for the rational design of complex synthetic routes in research, discovery, and development.
A Comparative Analysis of the Reactivity of Dibromoalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Dibromoalkanoic Acids in Key Chemical Transformations
The reactivity of halogenated organic compounds is of paramount importance in the fields of chemical synthesis and drug development. Dibromoalkanoic acids, possessing two bromine atoms and a carboxylic acid functional group, exhibit a range of chemical behaviors, primarily centered around dehalogenation and nucleophilic substitution reactions. This guide provides a comparative analysis of the reactivity of two representative dibromoalkanoic acids: 2,3-dibromopropanoic acid, a vicinal dibromide, and 2,4-dibromobutanoic acid, a non-vicinal dibromide.
Comparative Reactivity Analysis
The structural difference between 2,3-dibromopropanoic acid and 2,4-dibromobutanoic acid—the relative positions of the two bromine atoms—is the primary determinant of their differential reactivity.
Debromination:
The removal of both bromine atoms to form an alkene is a characteristic reaction of vicinal dibromides. This reaction is commonly induced by nucleophiles such as the iodide ion. The mechanism is a classic example of an E2 elimination, proceeding through an anti-periplanar transition state. The rate of this reaction is highly dependent on the ability of the molecule to adopt this specific conformation.
-
2,3-Dibromopropanoic Acid: As a vicinal dibromide, this compound is primed for facile debromination. The close proximity of the two bromine atoms allows for a concerted reaction with a nucleophile, leading to the formation of acrylic acid. The reaction is expected to be relatively fast.
-
2,4-Dibromobutanoic Acid: In this isomer, the bromine atoms are separated by a carbon atom. A concerted E2 elimination to form a double bond is not possible. Debromination would require a more complex, multi-step process, likely involving the formation of intermediate species. Consequently, the rate of debromination for 2,4-dibromobutanoic acid under typical conditions for vicinal dibromide dehalogenation is expected to be significantly slower, or the reaction may not proceed at all to yield a simple alkene.
Hydrolysis:
Hydrolysis of dibromoalkanoic acids involves the substitution of one or both bromine atoms with a hydroxyl group. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate structure, solvent, and nature of the nucleophile.
-
2,3-Dibromopropanoic Acid: The bromine atom at the α-position (C2) is adjacent to the electron-withdrawing carboxylic acid group, which can influence the reaction rate. The bromine at the β-position (C3) is less affected. Hydrolysis can be complex, potentially leading to a mixture of products. Based on data for α-bromopropionic acid, which undergoes hydrolysis at a measurable rate, we can infer that 2,3-dibromopropanoic acid will also be susceptible to hydrolysis. A first-order rate constant for the hydrolysis of α-bromopropionic acid at 80°C and pH 3.3 has been reported as 4.74 x 10⁻³ min⁻¹[1].
-
2,4-Dibromobutanoic Acid: The bromine atoms are at the α- and γ-positions. The α-bromo group will be activated towards nucleophilic substitution, similar to the α-bromo group in 2,3-dibromopropanoic acid. The γ-bromo group is more sterically accessible and less electronically influenced by the distant carboxyl group. The potential for intramolecular reactions, such as the formation of a lactone, also exists for this isomer, which could compete with simple hydrolysis.
Quantitative Data Summary
Direct comparative kinetic data for the debromination and hydrolysis of 2,3-dibromopropanoic acid and 2,4-dibromobutanoic acid is not available in the reviewed literature. The following table provides a qualitative and inferred quantitative comparison based on established chemical principles and data from analogous compounds.
| Reaction | Dibromoalkanoic Acid | Expected Relative Rate | Product(s) | Notes |
| Iodide-Induced Debromination | 2,3-Dibromopropanoic Acid | Fast | Acrylic Acid, I₂, Br⁻ | Classic E2 elimination of a vicinal dibromide. |
| 2,4-Dibromobutanoic Acid | Very Slow / No Reaction | No simple alkene | Concerted elimination is not feasible. | |
| Hydrolysis | 2,3-Dibromopropanoic Acid | Moderate | Mixture of hydroxy- and oxo-propanoic acids | Rate is influenced by the α- and β-bromo positions. |
| 2,4-Dibromobutanoic Acid | Moderate | Mixture of hydroxy- and oxo-butanoic acids, potential for lactone formation | Reactivity at α- and γ-positions will differ. |
Experimental Protocols
Iodide-Induced Debromination of a Vicinal Dibromoalkanoic Acid
Objective: To monitor the rate of debromination of a vicinal dibromoalkanoic acid by reacting it with sodium iodide and titrating the liberated iodine.
Materials:
-
Vicinal dibromoalkanoic acid (e.g., 2,3-dibromopropanoic acid)
-
Sodium iodide (NaI)
-
Ethanol (or other suitable solvent)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Deionized water
-
Thermostated water bath
-
Stopwatch
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a stock solution of the vicinal dibromoalkanoic acid in ethanol (e.g., 0.1 M).
-
Prepare a stock solution of sodium iodide in ethanol (e.g., 0.5 M).
-
Equilibrate both solutions and a flask of deionized water in a thermostated water bath at the desired reaction temperature (e.g., 25°C).
-
To initiate the reaction, pipette a known volume of the dibromoalkanoic acid solution and the sodium iodide solution into a conical flask. Start the stopwatch immediately.
-
At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.
-
Immediately titrate the liberated iodine (I₂) in the quenched sample with the standardized sodium thiosulfate solution. Add a few drops of starch indicator near the endpoint (the solution turns from blue-black to colorless).
-
Repeat the titration at several time points to follow the progress of the reaction.
-
The concentration of the dibromoalkanoic acid at each time point can be calculated from the stoichiometry of the reaction (1 mole of dibromoalkanoic acid produces 1 mole of I₂).
-
Plot the appropriate concentration-time data (e.g., 1/[reactant] vs. time for a second-order reaction) to determine the rate constant.
Hydrolysis of a Haloalkanoic Acid
Objective: To determine the rate of hydrolysis of a haloalkanoic acid by monitoring the change in pH or by titrating the liberated hydrobromic acid.
Materials:
-
Haloalkanoic acid (e.g., 2,3-dibromopropanoic acid or 2,4-dibromobutanoic acid)
-
Deionized water (or a buffer solution of known pH)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
pH meter or acid-base indicator (e.g., phenolphthalein)
-
Thermostated water bath
-
Stopwatch
-
Burette, pipettes, and conical flasks
Procedure:
-
Prepare a dilute aqueous solution of the haloalkanoic acid.
-
Place the solution in a thermostated water bath at the desired temperature.
-
Monitor the pH of the solution over time using a calibrated pH meter. The decrease in pH corresponds to the formation of HBr.
-
Alternatively, at regular time intervals, withdraw a known aliquot of the reaction mixture and titrate the total acid content with the standardized NaOH solution using an appropriate indicator.
-
The concentration of the unreacted haloalkanoic acid at each time point can be calculated from the amount of NaOH consumed.
-
Plot the appropriate concentration-time data (e.g., ln[reactant] vs. time for a first-order reaction) to determine the rate constant.
Visualizations
Caption: Iodide-induced debromination of 2,3-dibromopropanoic acid.
References
A Comparative Guide to Lactone Synthesis: Advantages of Utilizing 3,5-Dibromohexanoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of lactones is a critical step in the development of new therapeutics and functional materials. This guide provides a comparative analysis of lactone synthesis methodologies, with a special focus on the utility of 3,5-Dibromohexanoic acid as a precursor. We present a detailed examination of experimental data, protocols, and the strategic advantages of this approach over common alternatives.
Lactones, cyclic esters, are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their synthesis has been a subject of extensive research, leading to a diverse toolbox of synthetic methodologies. Among these, the use of haloacids as precursors for intramolecular cyclization presents a straightforward and effective strategy. This guide specifically explores the advantages of using this compound for the synthesis of γ-lactones.
Comparison of Lactone Synthesis Methods
The selection of a synthetic route to a target lactone depends on several factors, including the availability of starting materials, desired substitution pattern, stereochemical outcome, and overall efficiency. Here, we compare the intramolecular cyclization of a dihalo-acid, exemplified by this compound, with two widely employed alternative methods: the Baeyer-Villiger oxidation and Halolactonization.
| Method | Starting Material | Product | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization of this compound | This compound | γ-Hexenolactone | >40 | Hot Water | Simple procedure, readily available starting material from hexenoic acid derivatives. | Moderate yield, potential for side reactions. |
| Baeyer-Villiger Oxidation | Cyclic Ketones (e.g., Cyclohexanone) | Lactones (e.g., ε-Caprolactone) | 80-95 | Peroxyacids (e.g., m-CPBA), Lewis Acids | High yields, excellent for ring expansion, predictable regioselectivity. | Use of potentially explosive peroxyacids, requires a pre-existing cyclic ketone. |
| Halolactonization | Unsaturated Carboxylic Acids (e.g., 4-Pentenoic Acid) | Halogenated Lactones | 60-95 | I2, NaHCO3 or NBS | Mild reaction conditions, introduces a halogen for further functionalization. | Requires an unsaturated precursor, potential for competing electrophilic addition.[1][2] |
Table 1: Comparison of Lactone Synthesis Methods. This table provides a summary of key performance indicators for the intramolecular cyclization of this compound against two common alternative methods for lactone synthesis.
Advantages of this compound in Lactone Synthesis
The primary advantage of employing this compound lies in the simplicity and directness of the lactonization process. The treatment with hot water facilitates an intramolecular SN2 reaction, where the carboxylate acts as a nucleophile, displacing one of the bromide ions to form the γ-lactone ring. This method avoids the need for strong oxidizing agents or metal catalysts, which can be advantageous in terms of cost, safety, and functional group tolerance in more complex syntheses.
The resulting product, γ-hexenolactone, is a valuable synthetic intermediate. The presence of a double bond in the lactone ring, formed via elimination of the second bromine atom, offers a handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a γ-lactone from this compound and two alternative methods are presented below.
Protocol 1: Synthesis of γ-Hexenolactone from this compound
Materials:
-
This compound
-
Deionized water
Procedure:
-
A solution of this compound in deionized water is prepared.
-
The solution is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford γ-hexenolactone.
Protocol 2: Baeyer-Villiger Oxidation of Cyclohexanone to ε-Caprolactone
Materials:
-
Cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of cyclohexanone in dichloromethane at 0 °C is added m-CPBA portion-wise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium sulfite solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield ε-caprolactone. A reported yield for a similar reaction is in the range of 94-99%.
Protocol 3: Iodolactonization of 4-Pentenoic Acid
Materials:
-
4-Pentenoic acid
-
Sodium bicarbonate (NaHCO3)
-
Iodine (I2)
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 4-pentenoic acid in diethyl ether is treated with an aqueous solution of sodium bicarbonate.
-
To the vigorously stirred biphasic mixture is added a solution of iodine in diethyl ether dropwise.
-
The reaction is stirred at room temperature until the disappearance of the starting material as indicated by TLC.
-
The reaction is quenched with saturated aqueous sodium thiosulfate solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the corresponding iodolactone. Reported yields for similar iodolactonization reactions are typically in the range of 60-95%.[1][2]
Visualizing the Synthetic Pathways
To further elucidate the described synthetic transformations, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for the synthesis of γ-hexenolactone from this compound.
Caption: Comparison of starting materials and reagents for different lactone synthesis methods.
Biological Relevance and Therapeutic Potential
The γ-lactone scaffold is a key pharmacophore in numerous compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties. While specific signaling pathway involvement for γ-hexenolactone is not extensively documented in the reviewed literature, related γ-lactone derivatives have been shown to exert cytotoxic effects on various cancer cell lines. For instance, α-methylene-γ-butyrolactones have demonstrated potent antileukemic activity.[3] Furthermore, some γ-lactones have exhibited anti-inflammatory and analgesic properties.[4][5]
The synthetic accessibility of γ-hexenolactone from this compound opens avenues for the creation of libraries of novel γ-lactone derivatives. These compounds can then be screened for potential therapeutic activities, contributing to the discovery of new drug candidates. The double bond in γ-hexenolactone is particularly amenable to further functionalization, allowing for the systematic exploration of structure-activity relationships.
Conclusion
The intramolecular cyclization of this compound offers a straightforward and valuable method for the synthesis of γ-hexenolactone. While alternative methods like the Baeyer-Villiger oxidation and halolactonization may provide higher yields in certain cases, the simplicity and mild conditions of the haloacid cyclization make it an attractive option, particularly in the early stages of drug discovery and for the generation of compound libraries. The resulting unsaturated lactone serves as a versatile platform for the development of novel, biologically active molecules, underscoring the strategic importance of this synthetic approach for researchers in the pharmaceutical and life sciences.
References
- 1. Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities [mdpi.com]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anti-Inflammatory Effect of a γ-Lactone Isolated from Ostrich Oil of Struthio camelus (Ratite) and Its Formulated Nano-Emulsion in Formalin-Induced Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
A Comparative Guide to Alternative Synthetic Routes for γ-Hexenolactone
For Researchers, Scientists, and Drug Development Professionals
γ-Hexenolactone, a valuable chiral building block and fragrance component, has garnered significant interest in the field of organic synthesis. Its five-membered lactone ring with an ethyl substituent presents a synthetic challenge that has been approached through various methodologies. This guide provides a comparative overview of alternative synthetic routes to γ-hexenolactone, presenting available experimental data, detailed protocols for analogous reactions, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Strategies
While specific data for direct comparisons of different γ-hexenolactone syntheses are limited in publicly available literature, we can draw valuable insights from analogous transformations, particularly the well-studied synthesis of γ-butyrolactone. The following table summarizes key quantitative data for relevant catalytic systems, primarily focusing on the hydrogenation of substituted maleic anhydrides, a promising and scalable approach.
| Synthetic Route | Catalyst System | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference Analogy |
| Catalytic Hydrogenation | ||||||||||
| Route 1: Nickel-based Catalysis | 10 wt% Ni/CeO₂ | Maleic Anhydride | Not specified | 210 | 5.0 | 1 | ~100 | High to GBL | N/A | [1] |
| Route 2: Palladium-based Catalysis | 5 wt% Pd/C | Maleic Anhydride | Aqueous | Low | Low | N/A | High | High to SA | N/A | [2] |
| Other Potential Routes | ||||||||||
| Route 3: Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Cyclopentyl ethyl ketone | Dichloromethane | Room Temp | Ambient | N/A | N/A | N/A | N/A | General Knowledge |
| Route 4: Reformatsky Reaction | Zinc, α-bromoester | Propanal | THF | Reflux | Ambient | N/A | N/A | N/A | N/A | General Knowledge |
Note: GBL = γ-butyrolactone, SA = Succinic Anhydride. Data presented is for the synthesis of γ-butyrolactone from maleic anhydride as a model system due to the lack of directly comparable data for γ-hexenolactone.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies for producing γ-hexenolactone.
Caption: Catalytic Hydrogenation of Ethylmaleic Anhydride.
References
A Comparative Guide to the Efficacy of Catalysts in the Synthesis of 3,5-Dibromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,5-Dibromohexanoic acid, a valuable intermediate in the production of various organic compounds, including lactones, presents a unique challenge in achieving regioselective bromination.[1] While extensive comparative studies on catalytic systems for this specific molecule are not widely documented, this guide provides an objective comparison of potential catalytic approaches. The efficacy of different catalyst types is evaluated based on their performance in analogous bromination reactions of unsaturated carboxylic acids and similar substrates.
Proposed Synthetic Pathway
The most plausible route to this compound involves the bromination of a suitable hexenoic acid precursor.[1] A direct electrophilic addition of bromine to a simple monounsaturated hexenoic acid would not typically yield the 3,5-dibromo product. Therefore, a multi-step synthesis or a starting material with a specific arrangement of functional groups is likely necessary. One potential, albeit complex, pathway could involve the radical bromination of a precursor like 3- or 5-hexenoic acid, where the regioselectivity is governed by the stability of the resulting radical intermediates.
Comparison of Potential Catalytic Systems
The selection of a catalyst is critical in directing the regioselectivity and efficiency of the bromination reaction. Below is a comparative analysis of different catalyst classes that could be employed in the synthesis of this compound, with performance data extrapolated from related reactions.
Table 1: Comparison of Catalyst Performance in Bromination Reactions
| Catalyst Type | Example Catalyst(s) | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, SnCl₄, ZrCl₄ | Alkenes, Aromatic Compounds | Anhydrous, often low temperatures | 60-95% | High reactivity, can activate less reactive substrates.[2] | Can be harsh, may lead to side reactions, moisture sensitive. |
| Organocatalysts | Thioureas, Chiral Amines | Unsaturated Carbonyls, Alkenoic Acids | Mild, room temperature | 70-99% | High stereoselectivity, mild reaction conditions, good functional group tolerance.[3] | Catalyst loading can be high, may require longer reaction times. |
| Radical Initiators | AIBN, Benzoyl Peroxide | Alkanes, Alkenes (Allylic/Benzylic) | High temperature or UV irradiation | 50-90% | Can functionalize unactivated C-H bonds. | Often requires harsh conditions, can lead to a mixture of products, lower selectivity. |
| Enzymatic Catalysts | Peroxidases | Unsaturated Fatty Acids | Aqueous buffer, mild pH and temperature | Variable | High specificity, environmentally benign.[4] | Limited substrate scope, enzyme stability can be an issue. |
Experimental Protocols
Below are generalized experimental protocols for bromination reactions using different types of catalysts, which could be adapted for the synthesis of this compound from a suitable precursor.
1. Lewis Acid-Catalyzed Bromination
-
Precursor: A suitable hexenoic acid or derivative.
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃).
-
Brominating Agent: Molecular Bromine (Br₂).
-
Solvent: Dichloromethane (CH₂Cl₂).
-
Procedure: To a solution of the hexenoic acid precursor in anhydrous dichloromethane at 0°C under an inert atmosphere, the Lewis acid catalyst (e.g., AlCl₃, 0.1-0.3 equivalents) is added. Molecular bromine (2.0-2.2 equivalents) is then added dropwise. The reaction is stirred at 0°C for a specified time and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. Organocatalyzed Bromination
-
Precursor: A suitable hexenoic acid.
-
Catalyst: A thiourea-based organocatalyst.
-
Brominating Agent: N-Bromosuccinimide (NBS).
-
Solvent: Acetonitrile (CH₃CN).
-
Procedure: To a solution of the hexenoic acid precursor and the organocatalyst (0.05-0.2 equivalents) in acetonitrile at room temperature, N-bromosuccinimide (2.0-2.2 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
3. Free Radical Bromination
-
Precursor: Hexanoic acid or a suitable derivative.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide.
-
Brominating Agent: N-Bromosuccinimide (NBS).
-
Solvent: Carbon Tetrachloride (CCl₄).
-
Procedure: A mixture of the hexanoic acid precursor, N-bromosuccinimide (2.0-2.5 equivalents), and a catalytic amount of AIBN in carbon tetrachloride is refluxed under a UV lamp. The reaction is monitored by GC-MS. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by distillation or column chromatography.
Visualizing the Process and Catalyst Comparison
Diagram 1: Hypothetical Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Logical Comparison of Catalyst Efficacy
Caption: A logical comparison of catalyst types for bromination reactions.
References
- 1. This compound (62232-07-9) for sale [vulcanchem.com]
- 2. Lewis acid catalysis of the ene addition of chloral and bromal to olefins; product studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalysis as a safe practical method for the stereospecific dibromination of unsaturated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxidase-mediated bromination of unsaturated fatty acids to form bromohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Dibromohexanoic Acid Isomers
For researchers, scientists, and professionals in drug development, the precise structural characterization of molecules is paramount. Even subtle differences in isomer structure can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of dibromohexanoic acid isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document outlines the expected spectroscopic data for various positional isomers of dibromohexanoic acid, offering a framework for their differentiation. Detailed experimental protocols for acquiring the necessary spectra are also provided.
Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, characteristic IR absorptions, and expected mass spectrometry fragmentation patterns for several isomers of dibromohexanoic acid. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (in ppm)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | COOH |
| 2,3-Dibromohexanoic Acid | ~4.3 (d) | ~4.5 (m) | ~2.0 (m) | ~1.5 (m) | ~1.0 (t) | ~11-12 (s) |
| 2,6-Dibromohexanoic Acid | ~4.2 (t) | ~2.1 (m) | ~1.6 (m) | ~1.9 (m) | ~3.5 (t) | ~11-12 (s) |
| 3,5-Dibromohexanoic Acid | ~2.8 (m) | ~4.6 (m) | ~2.4 (m) | ~4.8 (m) | ~1.8 (d) | ~11-12 (s) |
| 5,6-Dibromohexanoic Acid | ~2.4 (t) | ~1.8 (m) | ~1.9 (m) | ~4.2 (m) | ~3.8 (m) | ~11-12 (s) |
(s = singlet, d = doublet, t = triplet, m = multiplet)
Table 2: Predicted ¹³C NMR Spectroscopic Data (in ppm)
| Isomer | C-1 (COOH) | C-2 | C-3 | C-4 | C-5 | C-6 |
| 2,3-Dibromohexanoic Acid | ~170 | ~50 | ~55 | ~35 | ~22 | ~14 |
| 2,6-Dibromohexanoic Acid | ~172 | ~52 | ~33 | ~28 | ~38 | ~32 |
| This compound | ~171 | ~40 | ~58 | ~45 | ~54 | ~25 |
| 5,6-Dibromohexanoic Acid | ~173 | ~34 | ~27 | ~35 | ~55 | ~40 |
Table 3: Characteristic Infrared (IR) Absorption Data
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| All Isomers | 3300-2500 (broad) | 1715-1680 | 700-500 |
The broad O-H stretch is characteristic of the carboxylic acid dimer formed through hydrogen bonding.[1][2][3] The C=O stretch is also a strong, defining peak for these molecules.[1][2][3] The position of the C-Br stretch can vary depending on the substitution pattern but generally falls within the indicated range.
Table 4: Predicted Key Mass Spectrometry (MS) Fragments (m/z)
| Isomer | Molecular Ion [M]⁺ | [M-Br]⁺ | [M-COOH]⁺ | McLafferty Rearrangement |
| All Isomers | 272/274/276 (1:2:1) | 193/195 | 227/229/231 | Present (isomer dependent) |
Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet with an approximate intensity ratio of 1:2:1, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4][5] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and the McLafferty rearrangement.[6][7][8][9]
Experimental Protocols
The following are standard operating procedures for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of dibromohexanoic acid isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the dibromohexanoic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10][11][12]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-13 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the dibromohexanoic acid isomers.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk.
-
ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed to identify the characteristic absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the dibromohexanoic acid isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dibromohexanoic acid isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms) to separate the analyte from any impurities.
-
Employ a temperature program that allows for the elution of the dibromohexanoic acid isomer.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
-
The molecules are ionized by electron impact (typically at 70 eV).
-
The resulting molecular ions and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. Analyze the spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of dibromohexanoic acid isomers.
Caption: Workflow for the spectroscopic identification of dibromohexanoic acid isomers.
This guide provides a foundational framework for the spectroscopic comparison of dibromohexanoic acid isomers. By combining the predictive data with the detailed experimental protocols, researchers can effectively differentiate and characterize these closely related compounds, ensuring the correct identification of isomers for their specific applications.
References
- 1. This compound | C6H10Br2O2 | CID 71388526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dibromohexanoic acid | C6H10Br2O2 | CID 53834681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. Page loading... [guidechem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031230) [hmdb.ca]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]
- 7. 2,3-Dibromohexanoic acid | C6H10Br2O2 | CID 252331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DL-2-Bromohexanoic acid(616-05-7) 1H NMR [m.chemicalbook.com]
- 9. (4R,5R)-6-acetyloxy-4,5-dibromohexanoic acid | C8H12Br2O4 | CID 98099212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Bromohexanoic acid(4224-70-8) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. docbrown.info [docbrown.info]
Safety Operating Guide
Safe Disposal of 3,5-Dibromohexanoic Acid: A Procedural Guide
The proper disposal of 3,5-Dibromohexanoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound, in line with general protocols for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is the first and most crucial step in the disposal process. This compound waste must be classified and collected as halogenated organic waste .[2] It is essential to keep it separate from non-halogenated organic waste to facilitate proper treatment and disposal, which is often incineration at a regulated hazardous waste facility.[2][3]
Key Disposal Guidelines:
| Waste Category | Container Type | Labeling Requirements | Incompatible Wastes |
| Halogenated Organic Acid | Designated, sealed, and clearly labeled waste container (often green-labeled carboys) | "Hazardous Waste", "Halogenated Organic Waste", and list all chemical constituents by name.[4] | Non-halogenated organic wastes, bases, strong oxidizing agents, and reactive metals.[2][5] |
Disposal Procedure
-
Waste Identification : Confirm that the waste stream contains this compound and other halogenated compounds.
-
Container Selection : Obtain a designated and properly labeled container for halogenated organic waste.[2] Ensure the container is in good condition and compatible with the chemical.[4]
-
Waste Transfer : Carefully transfer the this compound waste into the designated container. Avoid splashing and ensure the container is not overfilled (a maximum of 90% capacity is a common guideline).[5]
-
Labeling : Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste." List all components of the waste stream on the label.[4]
-
Storage : Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arrangement for Pickup : Follow your institution's specific procedures for hazardous waste pickup and disposal by a licensed waste management provider.
Note on Neutralization: While corrosive wastes can sometimes be neutralized on-site, this is generally not recommended for halogenated organic acids due to their other potential hazards.[6] Simple neutralization and drain disposal are not appropriate for this class of compound. The waste must be handled by a professional hazardous waste disposal service.[7]
Experimental Protocols
The primary "experiment" in this context is the safe segregation and preparation of the chemical waste for disposal. The protocol is a procedural workflow rather than a traditional scientific experiment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ethz.ch [ethz.ch]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 3,5-Dibromohexanoic Acid
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when handling 3,5-Dibromohexanoic acid. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator may be considered for powders. |
| Handling Solutions | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Work in a well-ventilated area, preferably a chemical fume hood. |
| Potential for Splashing | Full-face shield over chemical splash goggles[1][2] | Nitrile or neoprene gloves | Chemical-resistant apron or suit over a laboratory coat[3] | Work in a chemical fume hood. |
| Cleaning Spills | Full-face shield over chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator (APR) with organic vapor/acid gas cartridges or a self-contained breathing apparatus (SCBA) for large spills.[3] |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following diagram illustrates the key steps from preparation to disposal.
Operational Plan
1. Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors or dust.
-
Ensure a certified safety shower and eyewash station are readily accessible and unobstructed.[1][2]
2. Administrative Controls:
-
Develop a Standard Operating Procedure (SOP) specific to the experiment involving this compound.
-
All personnel must be trained on the potential hazards and safe handling procedures outlined in the SOP.
-
Never work alone when handling highly corrosive materials.
3. Handling Procedures:
-
When preparing solutions, always add the acid to the solvent slowly to avoid splashing.[2]
-
Keep containers of this compound tightly closed when not in use.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents.[2] Acids and bases should be stored separately.[4]
Disposal Plan
1. Waste Segregation:
-
This compound and any materials contaminated with it are considered halogenated organic waste.[5]
-
This waste must be collected in a designated, properly labeled, and sealed container.[6]
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and environmental impact.[7][8]
2. Waste Collection and Disposal:
-
Follow your institution's hazardous waste disposal guidelines.
-
The collected halogenated waste will typically be incinerated by a licensed hazardous waste disposal company.[5]
-
Never dispose of this compound down the drain.[7]
In Case of a Spill:
-
For small spills, use an absorbent material appropriate for corrosive and organic compounds.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Contaminated absorbent materials and cleaning supplies must be disposed of as halogenated hazardous waste.[9]
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. actenviro.com [actenviro.com]
- 3. Acid Resistant PPE: Best Protection for Chemical Workers [accio.com]
- 4. seton.co.uk [seton.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
